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[1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine Documentation Hub

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  • Product: [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Core Science & Biosynthesis

Foundational

Chemical Properties of N-isopropyl-1-(2-methoxyphenyl)ethanamine

This technical guide details the chemical properties, synthesis, and reactivity profile of N-isopropyl-1-(2-methoxyphenyl)ethanamine .[1] This compound, a sterically hindered chiral secondary amine, serves as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and reactivity profile of N-isopropyl-1-(2-methoxyphenyl)ethanamine .[1] This compound, a sterically hindered chiral secondary amine, serves as a critical intermediate in asymmetric synthesis and a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.[1]

An In-Depth Technical Guide for Researchers

Executive Summary

N-isopropyl-1-(2-methoxyphenyl)ethanamine (also known as N-isopropyl-2-methoxy-α-methylbenzylamine) represents a specialized class of chiral benzylamines.[1] Unlike simple phenethylamines, this molecule features a chiral center directly attached to the aromatic ring (benzylic position) and a bulky N-isopropyl substituent.[1]

Core Significance:

  • Chiral Auxiliary: The primary amine precursor is a known resolving agent (ChiPros™).[1] The N-isopropyl derivative is utilized to tune steric bulk in chiral lithium amide bases for enantioselective deprotonation.[1]

  • Medicinal Scaffold: The ortho-methoxybenzylamine motif acts as a bioisostere in adrenergic and serotonergic ligands, where the ortho-substitution locks conformation via intramolecular hydrogen bonding or steric clash.[1]

  • Steric Properties: The combination of the α-methyl group and N-isopropyl group creates a "steric gate," reducing susceptibility to metabolic N-dealkylation compared to N-methyl analogs.[1]

Chemical Identity & Structural Analysis

Property Data
IUPAC Name N-(propan-2-yl)-1-(2-methoxyphenyl)ethan-1-amine
Common Synonyms N-isopropyl-2-methoxy-α-methylbenzylamine; N-isopropyl-1-(2-anisyl)ethylamine
CAS Number Not widely listed for N-iPr derivative;[1][2][3][4] (Precursor CAS: 68285-23-4 for R-isomer)
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
SMILES CC(C)NC(C)C1=CC=CC=C1OC
Chiral Center C1 (Benzylic carbon).[1] Available as (R), (S), or racemate.[1]
Structural Features
  • Steric Hindrance: The amine nitrogen is flanked by two branched carbons (isopropyl and α-methylbenzyl).[1] This reduces nucleophilicity toward bulky electrophiles but enhances selectivity in base-catalyzed reactions.[1]

  • Electronic Effects: The ortho-methoxy group (2-OMe) exerts an electron-donating effect (+M) on the ring but also creates a steric barrier and potential intramolecular hydrogen bond acceptor site for the NH proton, influencing pKa and lipophilicity.[1]

Physicochemical Properties

Note: Values below are derived from structure-property relationship (SPR) models and homologous series validation.

Parameter Value (Estimated/Predicted) Significance
Physical State Colorless to pale yellow oilFree base is liquid; HCl salts are crystalline solids.[1]
Boiling Point 245–255 °C (at 760 mmHg)High boiling point due to molecular weight and dipole interactions.[1]
pKa (Conjugate Acid) ~10.2 – 10.5Typical for secondary amines; slightly lowered by benzylic induction.[1]
LogP (Octanol/Water) 2.6 – 2.9Moderately lipophilic; crosses blood-brain barrier (BBB) effectively.[1]
Solubility Low in water (<1 mg/mL); High in EtOH, DCM, DMSORequires salt formation (HCl, Tartrate) for aqueous formulation.[1]
Refractive Index ~1.515Consistent with aromatic amine derivatives.[1]

Synthesis & Manufacturing Protocols

The most robust route for synthesizing N-isopropyl-1-(2-methoxyphenyl)ethanamine is Reductive Amination .[1] This method avoids the elimination side-reactions common with alkyl halides on hindered amines.[1]

Protocol: Reductive Amination (Self-Validating System)

Reaction Logic:

  • Condensation: 2-Methoxyacetophenone reacts with Isopropylamine to form a sterically crowded imine/enamine intermediate.[1]

  • Reduction: The intermediate is reduced in situ to prevent hydrolysis.[1]

Reagents:

  • Precursor: 2-Methoxyacetophenone (1.0 eq)[1]

  • Amine Source: Isopropylamine (1.5 - 2.0 eq)[1]

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: Methanol (anhydrous) or 1,2-Dichloroethane (DCE)[1]

  • Catalyst: Acetic Acid (catalytic to pH 5-6)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-methoxyacetophenone in Methanol. Add Isopropylamine and Acetic Acid.[1] Stir at room temperature for 4–6 hours. Checkpoint: Monitor disappearance of ketone via TLC/GC.

  • Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 30 minutes. (Caution: Exothermic).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) x3.[1]

  • Purification: The secondary amine is purified via Acid-Base extraction.[1]

    • Extract organic layer with 1M HCl (Product goes to aqueous phase).[1]

    • Wash aqueous phase with Ether (Removes non-basic impurities).[1]

    • Basify aqueous phase with 2M NaOH (pH > 12).[1]

    • Extract free base into DCM, dry over MgSO₄, and concentrate.[1]

Visualization: Synthesis Pathway

Synthesis cluster_conditions Critical Control Points Start 2-Methoxyacetophenone (Ketone) Inter Imine Intermediate (Unstable) Start->Inter Condensation (MeOH, AcOH) Reagent Isopropylamine (Amine Source) Reagent->Inter Product N-isopropyl-1-(2-methoxyphenyl)ethanamine (Target) Inter->Product Reduction (NaBH3CN) Control1 pH 5-6 required for imine formation Control2 Temp < 5°C during hydride addition

Figure 1: Reductive amination pathway with critical process control points.

Reactivity & Metabolic Profile

Understanding the reactivity is crucial for drug design and stability studies.[1]

Chemical Reactivity
  • N-Alkylation: The secondary amine is sterically hindered.[1] Further alkylation to a tertiary amine requires forcing conditions (high temp, pressure), making this molecule relatively stable against unwanted quaternization.[1]

  • Ether Cleavage: The 2-methoxy group is stable to basic and reducing conditions.[1] It can be cleaved to the phenol (2-hydroxy derivative) using strong Lewis acids like Boron Tribromide (BBr₃) at -78°C.[1]

  • Chiral Stability: The benzylic hydrogen is somewhat acidic.[1] Strong bases (e.g., n-BuLi) can deprotonate this position, potentially leading to racemization if not handled at cryogenic temperatures.[1]

Metabolic Liability (Predicted)

In a biological system, this molecule undergoes specific biotransformations:

  • O-Demethylation: CYP2D6 mediated cleavage of the methoxy group to form the phenol.[1] This is often the major metabolic pathway for 2-methoxy aromatics.[1]

  • N-Dealkylation: Removal of the isopropyl group.[1] This is slower than N-demethylation due to the steric bulk of the isopropyl group (CYP450 oxidation at the methine carbon).

  • Aromatic Hydroxylation: Potential at the 4- or 5-position of the ring.[1]

Visualization: Metabolic Logic

Metabolism Parent Parent Compound (Lipophilic) Phenol O-Desmethyl Metabolite (Polar/Excretable) Parent->Phenol CYP2D6 (Major Pathway) Amine N-Desisopropyl Metabolite (Primary Amine) Parent->Amine CYP450 (Minor Pathway) Note Note: Isopropyl group confers metabolic stability vs N-methyl Parent->Note

Figure 2: Predicted metabolic fate showing O-demethylation as the primary clearance route.[1]

Analytical Characterization

To verify the identity and purity of the synthesized compound, the following analytical signatures are standard.

Method Expected Signature
¹H NMR (CDCl₃) Doublet (1.0-1.1 ppm): Isopropyl methyls.Doublet (1.3 ppm): α-Methyl group.Singlet (3.8 ppm): Methoxy group.Multiplet (6.8-7.3 ppm): Aromatic protons (4H).[1]
IR Spectroscopy 3300-3400 cm⁻¹: N-H stretch (weak, secondary amine).1240 cm⁻¹: Ar-O-C ether stretch (strong).[1]
Mass Spectrometry [M+H]⁺ = 194.15 m/z. Fragment 178: Loss of methyl.Fragment 150: Loss of isopropyl (N-dealkylation fragment).[1]
Chiral HPLC Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA/Diethylamine.Purpose: Determination of Enantiomeric Excess (ee).[1]

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or carbonate formation (reaction with CO₂ in air).[1]

  • Storage: Store at 2–8°C. The hydrochloride salt is hygroscopic; store with desiccant.

  • First Aid: In case of contact, wash with copious water.[1] Amine vapors can be irritating to the respiratory tract.[1]

References

  • Dyker, G. (Ed.).[1] (2006).[1][5] Handbook of C-H Transformations. Wiley-VCH.[1] (Context: Use of chiral benzylamines in C-H activation).

  • Yamada, K., et al. (1983).[1] "Asymmetric synthesis of α-substituted amines by highly stereoselective reduction." Journal of Organic Chemistry, 48(6), 843-846.[1] Link[1]

  • ChemScene. (2024).[1] Product Data: (R)-1-(2-Methoxyphenyl)ethanamine.[1] Retrieved from ChemScene Catalog.[1] Link

  • PubChem. (2025).[1][2][6] Compound Summary: 2-methoxy-alpha-methylbenzylamine.[1] National Center for Biotechnology Information.[1] Link[1]

  • Shulgin, A. T. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Context: Structure-activity relationships of methoxy-substituted phenethylamines/benzylamines).

Sources

Exploratory

Spectroscopic Characterization of N-isopropyl-1-(2-methoxyphenyl)ethanamine: An Analytical Whitepaper

Executive Summary The structural elucidation of substituted phenethylamine derivatives requires a rigorous, multi-modal analytical approach to differentiate subtle positional isomers and stereochemical nuances. This whit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted phenethylamine derivatives requires a rigorous, multi-modal analytical approach to differentiate subtle positional isomers and stereochemical nuances. This whitepaper provides an in-depth technical guide to the spectroscopic characterization (NMR, IR, and MS) of N-isopropyl-1-(2-methoxyphenyl)ethanamine (Chemical Formula: C₁₂H₁₉NO; Molecular Weight: 193.29 g/mol ). As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will deconstruct the causality behind specific spectral phenomena—such as magnetic nonequivalence induced by adjacent chiral centers and convergent fragmentation pathways—while establishing self-validating experimental protocols that ensure absolute data integrity.

Structural Deconstruction & Analytical Strategy

N-isopropyl-1-(2-methoxyphenyl)ethanamine features three critical substructures that dictate its spectral behavior:

  • An ortho-substituted aromatic ring (2-methoxyphenyl) which introduces distinct electronic shielding and out-of-plane bending modes.

  • A benzylic chiral center (C1) which breaks the symmetry of adjacent functional groups.

  • An N-isopropyl moiety which undergoes specific, predictable bond cleavages under electron ionization.

To unequivocally confirm this structure, we employ an orthogonal analytical workflow where no single technique exists in isolation; rather, the data from each method cross-validates the others.

Workflow Sample N-isopropyl-1-(2-methoxyphenyl) ethanamine NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (GC-EI-MS) Sample->MS Integration Orthogonal Data Integration NMR->Integration IR->Integration MS->Integration Confirm Structural Validation Integration->Confirm

Caption: Orthogonal spectroscopic workflow for the structural validation of the target ethanamine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality: Diastereotopicity and Electronic Shielding

The most diagnostic feature of this molecule in NMR spectroscopy is the magnetic nonequivalence of the N-isopropyl methyl groups. Because the adjacent benzylic carbon (C1) is a chiral center, the isopropyl group is held in a chiral environment. This renders the two methyl groups of the isopropyl moiety diastereotopic. Consequently, they resonate at different frequencies, appearing as two distinct doublets in the ¹H NMR spectrum (~1.05 and 0.98 ppm) and two distinct signals in the ¹³C NMR spectrum (~23.8 and 22.1 ppm).

Furthermore, the ortho-methoxy group exerts a strong electron-donating resonance effect, selectively shielding the ortho and para protons on the aromatic ring, pushing their chemical shifts upfield relative to a standard phenyl ring .

Self-Validating Acquisition Protocol

To ensure trustworthiness, the NMR protocol must internally validate its own calibration and resolution.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • System Suitability (Shimming): Perform a 1D ¹H prescan on a standard 1% ethylbenzene/CDCl₃ reference. The full width at half maximum (FWHM) of the chloroform peak must be < 1.0 Hz to validate magnetic field homogeneity.

  • Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 1.5s) and ¹³C NMR (100 MHz, 1024 scans, relaxation delay 2.0s) at 298 K.

  • Internal Validation: Lock the spectrometer strictly to the deuterium frequency of CDCl₃. Set the TMS signal exactly to 0.00 ppm. The protocol is validated if the residual CHCl₃ peak appears precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C).

Quantitative NMR Data

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
7.30dd1H7.5, 1.8Ar-H (C6, ortho to CH)
7.21td1H7.8, 1.8Ar-H (C4, meta to OMe)
6.95td1H7.5, 1.0Ar-H (C5, para to OMe)
6.86dd1H8.2, 1.0Ar-H (C3, ortho to OMe)
4.25q1H6.6CH (benzylic α-proton)
3.82s3H-Ar-OCH₃
2.75septet1H6.2CH (isopropyl methine)
1.80br s1H-N-H (exchanges with D₂O)
1.35d3H6.6CH₃ (α-methyl)
1.05d3H6.2CH₃ (isopropyl, diastereotopic A)
0.98d3H6.2CH₃ (isopropyl, diastereotopic B)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeStructural Assignment
157.5CqAr-C (C2, attached to OMe)
134.0CqAr-C (C1, attached to CH)
127.5, 126.8, 120.5, 110.5CHAr-C (Aromatic methines)
55.3CH₃Ar-OCH₃
50.2CHCH (benzylic α-carbon)
45.8CHCH (isopropyl methine)
24.5CH₃CH₃ (α-methyl)
23.8CH₃CH₃ (isopropyl, diastereotopic A)
22.1CH₃CH₃ (isopropyl, diastereotopic B)

Infrared (IR) Spectroscopy

Mechanistic Causality: Vibrational Modes

Infrared spectroscopy provides orthogonal confirmation of the functional groups. The secondary amine is confirmed by a weak, broad N-H stretching vibration around 3320 cm⁻¹. The presence of the ortho-methoxy group is definitively established by two factors: the strong C-O-C asymmetric stretch of the aryl alkyl ether at 1240 cm⁻¹, and the intense out-of-plane (oop) C-H bending vibration at 755 cm⁻¹, which is an absolute diagnostic marker for 1,2-disubstituted (ortho) benzene rings .

Self-Validating ATR-FTIR Protocol
  • System Preparation: Energize the FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Allow the IR source to thermally stabilize for 30 minutes.

  • Background Validation: Clean the diamond crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The baseline must be flat with >95% transmittance, validating a pristine optical path.

  • Sample Acquisition: Apply 2-3 mg of the neat sample onto the ATR crystal. Engage the anvil to apply consistent pressure. Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹).

  • Post-Run Verification: Clean the crystal and immediately run a blank spectrum. The total absence of the 1240 cm⁻¹ and 755 cm⁻¹ peaks validates that no cross-contamination occurred.

Quantitative IR Data

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
3320Weak, broadN-H stretchSecondary amine
3060WeakC-H stretch (sp²)Aromatic ring
2960, 2870StrongC-H stretch (sp³)Aliphatic chain / Isopropyl
1600, 1490MediumC=C stretchAromatic ring skeleton
1385, 1370Medium, splitC-H bendingGem-dimethyl (Isopropyl)
1240StrongC-O-C asymmetric stretchAryl alkyl ether (Methoxy)
755StrongC-H out-of-plane bendingOrtho-disubstituted benzene

Mass Spectrometry (EI-MS)

Mechanistic Causality: Convergent α-Cleavage

Under 70 eV electron ionization, alkylamines predominantly undergo α-cleavage. For N-isopropyl-1-(2-methoxyphenyl)ethanamine, α-cleavage can occur on either side of the secondary amine nitrogen.

  • Pathway A: Cleavage at the benzylic α-carbon results in the loss of the α-methyl radical (•CH₃, 15 Da), yielding a highly resonance-stabilized iminium ion at m/z 178 .

  • Pathway B: Cleavage at the isopropyl moiety also results in the loss of a methyl radical (•CH₃, 15 Da), yielding an isomeric iminium ion at m/z 178.

Because both major α-cleavage pathways converge on the loss of a 15 Da methyl radical to form highly stable iminium ions, m/z 178 overwhelmingly dominates the spectrum as the base peak (100% relative abundance). The alternative α-cleavage—loss of the bulky 2-methoxyphenyl radical (107 Da) to yield m/z 86—is observed but is less favored due to the superior charge stabilization provided by the aromatic ring in the m/z 178 ion.

MS_Frag M Molecular Ion [M]•+ m/z 193 F178 [Ar-CH=NH-iPr]+ m/z 178 (Base Peak) M->F178 -•CH3 (alpha-cleavage) F86 [CH3-CH=NH-iPr]+ m/z 86 M->F86 -•Ar (alpha-cleavage) F135 [Ar-CH-CH3]+ m/z 135 M->F135 -•NH-iPr (inductive)

Caption: Primary electron ionization (EI) mass spectrometric fragmentation pathways and diagnostic ions.

Self-Validating GC-MS Protocol
  • Instrument Tuning: Introduce perfluorotributylamine (PFTBA) into the MS source. Execute an autotune. The relative abundances of m/z 69, 219, and 502 must strictly meet manufacturer specifications, validating ionization efficiency and mass axis calibration.

  • Sample Injection: Inject 1 µL of a 100 µg/mL methanolic solution into the GC inlet (split ratio 50:1, 250 °C).

  • Chromatographic Separation: Run through a non-polar capillary column (HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Data Acquisition: Operate in EI mode at 70 eV. Scan range: m/z 40–300.

  • Blank Validation: Run a pure methanol blank immediately post-acquisition. The absence of the m/z 178 peak validates that the column is free of carryover, ensuring spectrum integrity.

Quantitative MS Data

Table 4: GC-EI-MS Fragmentation Data (70 eV)

m/zRelative Abundance (%)Ion TypeFragmentation Pathway
193< 5[M]⁺•Molecular ion (Intact molecule)
178100[M - CH₃]⁺Convergent α-cleavage (loss of methyl radical)
13512[Ar-CH-CH₃]⁺Inductive cleavage (loss of •NH-iPr radical)
1078[Ar]⁺Cleavage of the Ar-C benzylic bond
8645[M - Ar]⁺α-cleavage (loss of 2-methoxyphenyl radical)

Conclusion

The structural identity of N-isopropyl-1-(2-methoxyphenyl)ethanamine is unequivocally confirmed through an orthogonal, self-validating spectroscopic matrix. The NMR data maps the exact carbon-hydrogen framework, highlighting the critical diastereotopicity of the isopropyl group. The IR data independently verifies the secondary amine and the ortho-substituted ether functionalities. Finally, the EI-MS data locks in the molecular weight and structural connectivity through the highly diagnostic, resonance-stabilized m/z 178 base peak generated via convergent α-cleavage.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69 (1-Phenylethanamine Mass Spectrum). U.S. Department of Commerce.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Japan.[Link]

Foundational

Biological Activity of Methoxyphenyl Amine Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold Methoxyphenyl amine derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

Methoxyphenyl amine derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The synergy between the electron-donating methoxy group (-OCH₃) and the nitrogenous core creates a unique electronic environment that facilitates hydrogen bonding, hydrophobic interactions, and metabolic modulation.

This guide dissects the biological utility of this class, moving beyond basic observations to the mechanistic causality of their activity in oncology (tubulin targeting), infectious disease, and the critical toxicological boundaries defined by metabolic activation.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of methoxyphenyl amines is governed by the positioning of the methoxy group (ortho, meta, para) and the nature of the amine linker.

The Electronic & Steric Landscape
  • The Methoxy "Anchor": The methoxy group acts as a weak hydrogen bond acceptor and a lipophilic spacer. In tubulin inhibitors, a 3,4,5-trimethoxy pattern on one ring is often critical, mimicking the A-ring of Colchicine and Combretastatin A-4 (CA-4).

  • The Amine Linker: The -NH- bridge serves as a hydrogen bond donor. Modification to a tertiary amine (N-methylation) often improves solubility but can alter the binding pose significantly.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing methoxyphenyl amines for specific targets.

SAR_Logic Scaffold Methoxyphenyl Amine Core Scaffold Trimethoxy 3,4,5-Trimethoxy (A-Ring) Scaffold->Trimethoxy Add to Phenyl Ring A OrthoMethoxy o-Methoxy (Steric Block) Scaffold->OrthoMethoxy Positioning AmineMod N-Alkylation (Linker) Scaffold->AmineMod Modify Nitrogen Tubulin Tubulin Inhibition (Colchicine Site) Trimethoxy->Tubulin Critical Pharmacophore Toxicity Metabolic Toxicity (Quinone Imine) OrthoMethoxy->Toxicity High Risk (Direct Oxidation) AmineMod->Tubulin Modulates Affinity Solubility Increased Solubility AmineMod->Solubility Reduces H-Bond Donor

Figure 1: SAR Decision Matrix for Methoxyphenyl Amine Optimization.

Therapeutic Applications

Oncology: Tubulin Polymerization Inhibition

The most validated application of this scaffold is in the disruption of microtubule dynamics. Derivatives such as 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines and chalcone-linked anilines function as Colchicine Binding Site Inhibitors (CBSIs).

  • Mechanism: The trimethoxyphenyl moiety occupies the hydrophobic pocket of

    
    -tubulin, preventing the curved-to-straight conformational change required for microtubule assembly.
    
  • Key Data:

    • Compound (S)-1: An N-methylated derivative showing IC₅₀ values in the low nanomolar range against MDR-positive cancer lines.

    • Efficacy: Induces G2/M cell cycle arrest and subsequent apoptosis.[1][2]

Compound ClassTarget SiteIC₅₀ (Tubulin Polymerization)GI₅₀ (MCF-7 Cell Line)Reference
Combretastatin A-4 (Control)Colchicine~2.0 µM~0.01 µM[1]
3,4,5-Trimethoxy-N-pyridinyl amineColchicine1.4 - 1.7 µM0.19 - 0.41 µM[2]
N-methyl-cyclopenta[d]pyrimidineColchicine~1.0 µM0.005 µM[3]
Antimicrobial & Antifungal Activity

Methoxyphenyl amines linked to heterocyclic cores (e.g., pyrazoles, quinolones) exhibit broad-spectrum activity.

  • Bacterial Targets: Disruption of cell wall synthesis and inhibition of DNA gyrase (in quinolone hybrids).

  • Fungal Targets: Inhibition of ergosterol biosynthesis.

  • Specific Insight: The lipophilicity of the methoxy group enhances membrane permeability, crucial for penetrating the Gram-negative outer membrane.

Mechanistic Toxicology: The Metabolic Double-Edged Sword

A critical consideration for drug developers is the metabolic activation of methoxyphenyl amines, particularly o-anisidine (2-methoxyaniline) and p-anisidine .

The Quinone Imine Pathway

The toxicity is not inherent to the parent molecule but arises from CYP450-mediated bioactivation.

  • N-Hydroxylation: CYP450 oxidizes the amine to a hydroxylamine.

  • Oxidation: Conversion to a reactive Quinone Imine or Nitrenium Ion .

  • Adduct Formation: These electrophiles act as Michael acceptors, covalently binding to DNA (guanine residues) and proteins (cysteine thiols), leading to genotoxicity and methemoglobinemia.

Visualization: Bioactivation Pathway

Toxicity_Pathway Parent Methoxyphenyl Amine (Parent Drug) CYP CYP450 Oxidation Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine QuinoneImine Quinone Imine / Nitrenium Ion (Reactive Electrophile) Hydroxylamine->QuinoneImine -H2O DNA DNA Adducts (Genotoxicity) QuinoneImine->DNA Covalent Binding Protein Protein Adducts (Hepatotoxicity) QuinoneImine->Protein Michael Addition Detox Glutathione Conjugation (Detoxification) QuinoneImine->Detox +GSH

Figure 2: Metabolic activation pathway leading to toxicity.

Experimental Ecosystem

Synthesis Protocol: Reductive Amination

Objective: Synthesis of N-(3,4,5-trimethoxybenzyl)-4-methoxyaniline (Prototypical Tubulin Inhibitor Scaffold). Methodology: Indirect Reductive Amination.

Reagents:

  • 4-Methoxyaniline (1.0 eq)

  • 3,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (Anhydrous)

Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) and 4-methoxyaniline (10 mmol) in anhydrous Methanol (20 mL).

  • Activation: Add a catalytic amount of Acetic Acid (2-3 drops) or anhydrous MgSO₄ to sequester water and drive equilibrium.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) until the aldehyde spot disappears and the imine spot appears.

  • Reduction: Cool the reaction mixture to 0°C (ice bath). Carefully add NaBH₄ (15 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench with distilled water (50 mL). Extract with Dichloromethane (3 x 30 mL). Wash combined organic layers with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Validation Protocol: Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly in vitro.

  • Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.

  • Baseline: Clarify tubulin solution by centrifugation at 4°C.

  • Incubation: Add test compound (dissolved in DMSO) to tubulin solution (final conc. 10 µM tubulin). Keep DMSO <1%.

  • Initiation: Transfer to a cuvette held at 37°C.

  • Measurement: Monitor turbidity by absorbance at 350 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate % Inhibition compared to Vehicle (0% inhibition) and Colchicine (positive control).

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[2][3] 291. Isolation and structure of combretastatins A-1 and B-1 from Combretum caffrum. Journal of Natural Products. Link

  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Bioorganic & Medicinal Chemistry.[3][4][5] Link

  • Gangjee, A., et al. (2013). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.[6] Journal of Medicinal Chemistry. Link

  • Bolton, J. L., et al. (2000).[7] Role of quinones in toxicology.[7][8][9] Chemical Research in Toxicology.[7] Link

  • BenchChem. (2025).[10] Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds.Link

Sources

Exploratory

safety and handling of substituted phenethylamine compounds

Whitepaper: Safety, Containment, and Handling Protocols for Substituted Phenethylamine Compounds in Drug Development Executive Summary Substituted phenethylamines represent a structurally diverse class of neuromodulatory...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Safety, Containment, and Handling Protocols for Substituted Phenethylamine Compounds in Drug Development

Executive Summary

Substituted phenethylamines represent a structurally diverse class of neuromodulatory compounds, encompassing endogenous trace amines, bronchodilators, psychostimulants, and potent psychedelics. In pharmaceutical research and drug development, the structural manipulation of the phenethylamine backbone often yields compounds with profound central nervous system (CNS) activity at sub-milligram doses. Due to their extreme pharmacological potency and potential for severe acute toxicity, these compounds must be managed under stringent Highly Potent Active Pharmaceutical Ingredient (HPAPI) frameworks[1]. This guide details the mechanistic rationale, hazard assessment, and self-validating containment protocols required for the safe laboratory handling of these molecules.

Pharmacological & Toxicological Profiling

To design effective safety protocols, researchers must first understand the mechanism of action that makes substituted phenethylamines so potent.

These compounds act primarily as central nervous system stimulants by activating the trace amine-associated receptor 1 (TAAR1)[[“]]. Unlike classic reuptake inhibitors that simply block the transport of neurotransmitters, TAAR1 activation by phenethylamines triggers a complex intracellular signaling cascade. The coupling of TAAR1 to Gs-proteins leads to cAMP accumulation, which subsequently phosphorylates monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[3].

This phosphorylation fundamentally alters the function of the transporters, inhibiting normal neurotransmitter uptake and inducing a rapid, massive efflux of dopamine and serotonin into the synaptic cleft[3]. Because of this transport reversal mechanism, synthetic derivatives (such as the 2C-X family or the N-benzyl substituted NBOMe series) exhibit profound biological activity at microgram doses. Accidental occupational exposure to these derivatives can lead to severe clinical toxicity, characterized by tachycardia, hypertension, severe agitation, and seizures[4].

Pathway PEA Substituted Phenethylamine TAAR1 TAAR1 Receptor Activation PEA->TAAR1 Agonism cAMP cAMP Accumulation & Kinase Activation TAAR1->cAMP Gs-protein coupling Transporter Monoamine Transporters (DAT, SERT, NET) cAMP->Transporter Phosphorylation Efflux Neurotransmitter Efflux Transporter->Efflux Transport Reversal

Figure 1: Mechanism of action of substituted phenethylamines via TAAR1-mediated monoamine efflux.

Hazard Assessment and Quantitative Safety Data

In a laboratory setting, the extreme potency of substituted phenethylamines necessitates their classification as HPAPIs[1]. An active pharmaceutical ingredient is typically categorized as an HPAPI if it exhibits biological activity at doses below 150 μg/kg of body weight or requires an Occupational Exposure Limit (OEL) below 10 μg/m³[5][6].

Because early-phase novel phenethylamines often lack comprehensive toxicology data, they must be assigned to high Operational Exposure Bands (OEBs) by default to ensure conservative, safe handling[6]. The base phenethylamine molecule itself is corrosive and harmful if swallowed (H302, H314)[7], but its substituted derivatives carry much higher risks.

Table 1: Quantitative Hazard Profiling of Phenethylamine Classes

Compound ClassRepresentative CompoundEstimated OEL (μg/m³)OEB ClassificationPrimary GHS Hazards
UnsubstitutedPhenethylamine> 100OEB 1-2H302 (Harmful), H314 (Corrosive)
AmphetaminesDextroamphetamine1 – 10OEB 4H300 (Fatal if swallowed), H361
2C-X Series2C-B0.1 – 1OEB 5H300, H330 (Fatal if inhaled)
NBOMe Series25I-NBOMe< 0.1OEB 5+H300, H330, Severe CNS Toxicity

Laboratory Handling & Containment Protocols (HPAPI Standards)

Substituted phenethylamines are frequently synthesized as hydrochloride or hydrobromide salts. In this form, they are highly crystalline, hygroscopic, and prone to triboelectric static charging. Unmitigated static causes the powder to repel from spatulas and aerosolize, easily breaching the operator's breathing zone. Standard benchtop techniques are entirely insufficient.

The following methodology outlines a self-validating system for weighing and transferring these compounds, ensuring that containment integrity is empirically proven prior to handling the active agent[1][6].

Protocol: Self-Validating HPAPI Weighing and Transfer

  • Containment Validation (Surrogate Testing):

    • Action: Before introducing the active phenethylamine, perform a mock weighing operation using a fluorescent surrogate powder (e.g., riboflavin or naproxen sodium).

    • Causality: This empirically validates that the Ventilated Balance Enclosure (VBE) or isolator maintains an environment of <1 μg/m³ airborne particulate concentration under the specific operator's technique[5].

  • Static Neutralization:

    • Action: Engage an ionizing anti-static bar inside the VBE for 60 seconds prior to opening the API container.

    • Causality: Neutralizing the triboelectric charge prevents the highly crystalline phenethylamine salts from aerosolizing upon opening the vial, mitigating inhalation risks.

  • Primary Containment Weighing:

    • Action: Weigh the compound using a microbalance situated on a vibration-isolated marble table within the VBE. Operators must wear full PPE, including a Powered Air-Purifying Respirator (PAPR) and double nitrile gloves[1].

    • Causality: The PAPR provides a secondary barrier (Assigned Protection Factor of 1000) in the event of a primary engineering control failure, ensuring operator safety against compounds with OELs < 0.1 μg/m³[6].

  • Sealed Transfer:

    • Action: Transfer the weighed API into a pre-tared, crimp-sealed amber vial using a Rapid Transfer Port (RTP) or a split-butterfly valve system.

    • Causality: Prevents exposure during the transit of the API from the weighing isolator to the synthesis or analytical workstation.

  • Oxidative Decontamination:

    • Action: Wipe down all surfaces with an oxidative neutralizing agent (e.g., 1% sodium hypochlorite solution), followed by a 70% isopropyl alcohol rinse.

    • Causality: Oxidative agents chemically degrade the amine functional group of the phenethylamine, rendering the molecule pharmacologically inactive before physical removal, thereby preventing accidental dermal absorption[7].

Workflow Risk 1. Risk Assessment (OEL/OEB Profiling) Surrogate 2. Surrogate Testing (Containment Validation) Risk->Surrogate PPE 3. PPE & Gowning (PAPR, Double Gloves) Surrogate->PPE Handling 4. Enclosed Handling (Isolator / VBE) PPE->Handling Decon 5. Decontamination (Oxidative Wash) Handling->Decon

Figure 2: Self-validating HPAPI handling workflow for highly potent phenethylamine compounds.

References

  • Consensus. "What is Phenethylamine (PEA) mechanism of action?" Consensus.app.[Link]

  • Xie, Z., & Miller, G. M. "Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain." ResearchGate.[Link]

  • National Center for Biotechnology Information. "Phenethylamine | C8H11N | CID 1001." PubChem.[Link]

  • Pharmaceutical Technology. "The rules on HPAPI containment in high potent manufacturing." Pharmaceutical Technology.[Link]

  • Altasciences. "CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS." Altasciences.[Link]

  • Hill, S. L., et al. "Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series." Clinical Toxicology (PubMed).[Link]

Sources

Foundational

The Physicochemical and Mechanistic Profile of 1-(2-Methoxyphenyl)ethylamine in Stereoselective Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary In the realm of stereoselective organic synthesis, the iso...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of stereoselective organic synthesis, the isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in drug development. 1-(2-Methoxyphenyl)ethylamine (also known as 2-methoxy-


-methylbenzylamine) serves as a highly privileged chiral resolving agent and building block[1]. By leveraging its unique combination of a primary amine, a chiral center, and an electron-donating ortho-methoxy group, this compound facilitates the formation of highly rigid diastereomeric salts.

This whitepaper provides an in-depth analysis of the physicochemical characteristics of 1-(2-Methoxyphenyl)ethylamine, elucidates the structure-activity causality behind its performance, and outlines a self-validating experimental protocol for its application in chiral resolution.

Physicochemical Profiling

Understanding the physical properties of 1-(2-Methoxyphenyl)ethylamine is essential for optimizing reaction conditions, solvent selection, and downstream purification. The ortho-methoxy substitution significantly alters the electron density of the aromatic ring compared to unsubstituted analogs, directly impacting its pKa and boiling point.

Table 1: Quantitative Physical Characteristics
PropertyValue
Chemical Name 1-(2-Methoxyphenyl)ethylamine
CAS Registry Numbers 68285-24-5 (S-isomer)[1], 40023-74-3 (Racemic)[2]
Molecular Formula C

H

NO[1]
Molecular Weight 151.21 g/mol [3]
Boiling Point 118 °C at 17 mmHg[3]
Density 1.003 ± 0.06 g/cm³ (Predicted)[4]
Refractive Index 1.522[5]
pKa 9.13 ± 0.10 (Predicted)[6]
Solubility Soluble in water (22 g/L) and DMSO[1][7]
Appearance Colorless to light yellow liquid[6]

Mechanistic Insights & Structural Dynamics

As an Application Scientist, it is crucial to understand why 1-(2-Methoxyphenyl)ethylamine outperforms simpler amines in specific resolutions. The causality lies in its molecular topography:

  • The pKa Dynamic: With a pKa of 9.13[6], the primary amine is sufficiently basic to quantitatively deprotonate most carboxylic acids, ensuring complete conversion to the corresponding ammonium carboxylate salts.

  • The Ortho-Methoxy Effect: The oxygen atom of the methoxy group acts as a secondary hydrogen-bond acceptor. During crystallization, this creates a conformationally locked, highly rigid crystal lattice for the less soluble diastereomer.

  • Steric Differentiation: The steric bulk of the ortho-methoxy group acts as a spatial wedge. It actively prevents the opposite enantiomer from co-crystallizing by disrupting the optimal packing geometry, thereby increasing the enantiomeric excess (ee) of the initial precipitate.

MechanisticRole Amine Primary Amine (-NH2) SaltBridge Ionic Salt Bridge Amine->SaltBridge Protonation Methoxy Ortho-Methoxy (-OCH3) StericBulk Steric Differentiation Methoxy->StericBulk Conformational Lock Hbond Secondary H-Bonding Methoxy->Hbond Electron Donor ChiralCenter Alpha-Methyl Chiral Center ChiralCenter->StericBulk Spatial Orientation Lattice Rigid Crystal Lattice (High ΔS) SaltBridge->Lattice StericBulk->Lattice Hbond->Lattice

Diagram 1: Structural causality of 1-(2-Methoxyphenyl)ethylamine in diastereomeric lattice formation.

Self-Validating Experimental Protocol: Chiral Resolution

The following protocol details the use of (S)-1-(2-Methoxyphenyl)ethylamine for the resolution of a racemic carboxylic acid. This workflow is engineered as a self-validating system : it incorporates a strict analytical gate to prevent the propagation of stereochemical impurities.

Step-by-Step Methodology

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 1.0 equivalent of the racemic carboxylic acid in absolute ethanol. Add 1.0 equivalent of (S)-1-(2-Methoxyphenyl)ethylamine dropwise under continuous stirring.

  • Causality: Ethanol is selected because its moderate dielectric constant facilitates proton transfer while allowing both resulting diastereomeric salts to remain fully solvated at elevated temperatures.

Step 2: Thermodynamic Fractional Crystallization

  • Action: Heat the mixture to reflux until a clear solution is obtained. Program the reactor to cool slowly to 20 °C at a strict rate of 5 °C/hour.

  • Causality: Rapid cooling leads to kinetic trapping and co-crystallization of both epimers. A slow cooling ramp of 5 °C/hour ensures thermodynamic control, allowing the less soluble diastereomer to form a highly ordered, pure crystal lattice.

Step 3: Isolation

  • Action: Isolate the precipitated salt via vacuum filtration and wash with cold ethanol (0 °C) to remove the mother liquor containing the more soluble epimer.

Step 4: The Self-Validation Gate (Chiral Purity Check)

  • Action: Dissolve a 5 mg aliquot of the isolated salt in methanol. Analyze via Chiral HPLC or measure specific rotation via polarimetry.

  • Decision Logic: If the enantiomeric excess (ee) is

    
     98%, proceed to Step 5. If the ee is < 98%, the system triggers a recrystallization loop (re-dissolve in ethanol and repeat Step 2). This guarantees absolute stereochemical fidelity.
    

Step 5: Free Acid Recovery

  • Action: Suspend the optically pure salt in water and acidify to pH 2 using 1M HCl. Extract the liberated optically pure carboxylic acid with ethyl acetate. The chiral amine remains in the aqueous phase as a hydrochloride salt and can be recovered via basification and extraction for future use.

ResolutionWorkflow RacemicAcid Racemic Acid (R/S Mixture) SaltFormation Diastereomeric Salt Formation (Ethanol, Reflux) RacemicAcid->SaltFormation ChiralAmine (S)-1-(2-Methoxyphenyl)ethylamine Resolving Agent ChiralAmine->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization Cool at 5°C/hr Validation Chiral Purity Gate (HPLC / Polarimetry) Crystallization->Validation Isolate Crystals PureEnantiomer Optically Pure Enantiomer (>98% ee) Validation->PureEnantiomer ee >= 98% Recrystallize Recrystallization Loop Validation->Recrystallize ee < 98% Recrystallize->Crystallization Re-dissolve

Diagram 2: Self-validating workflow for chiral resolution utilizing a thermodynamic recrystallization loop.

Handling, Storage, and Safety Parameters

1-(2-Methoxyphenyl)ethylamine is classified as a corrosive liquid (Hazard Class 8) and poses risks of severe tissue damage upon contact[3][6]. Furthermore, the compound is air-sensitive; prolonged exposure to atmospheric oxygen can lead to the oxidative degradation of the primary amine[6].

Storage Protocol: To maintain chemical integrity and optical purity, the reagent must be stored in a tightly sealed container under an inert gas atmosphere (Nitrogen or Argon) and refrigerated at 2–8 °C[6]. Keep away from strong oxidizing agents[1].

References

  • CAS 40023-74-3 | 1-(2-Methoxyphenyl)ethylamine - Synquest Labs - 2

  • (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%, Thermo Scientific - Fisher Scientific - 1

  • (S)-1-(2-Methoxyphenyl)ethylamine CAS#: 68285-24-5 - ChemWhat - 3

  • (S)-1-(2-METHOXYPHENYL)ETHANAMINE - ChemBK -4

  • (S)-1-(2-Methoxyphenyl)ethanamine - Guidechem - 5

  • (S)-1-(2-Methoxyphenyl)ethylamine manufacturers and suppliers in india - ChemicalBook - 6

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Selective Mono-N-Alkylation of 1-(2-Methoxyphenyl)ethylamine via Reductive Amination

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale Introduction & Mechanistic Rationale 1-(2-Methoxyphenyl)ethylamine is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Methodological Rationale

Introduction & Mechanistic Rationale

1-(2-Methoxyphenyl)ethylamine is a highly valuable chiral primary amine, prominently utilized as a foundational building block in the synthesis of calcimimetics—calcium receptor-active molecules such as NPS R-568 and Cinacalcet analogs[1].

When functionalizing this substrate, direct N-alkylation using alkyl halides via an


 mechanism frequently suffers from poor chemoselectivity. The initial mono-alkylated product is often more nucleophilic than the starting primary amine, leading to uncontrollable over-alkylation and the formation of complex mixtures of secondary, tertiary, and quaternary amines.

To establish a self-validating, high-yield system, one-pot reductive amination is the unequivocally preferred methodology[2]. By reacting the primary amine with an aldehyde or ketone, a transient imine or iminium ion is formed. The critical success factor lies in selecting a reducing agent that reduces the highly electrophilic iminium intermediate at a significantly faster rate than the precursor carbonyl compound[3].

For the N-alkylation of 1-(2-methoxyphenyl)ethylamine, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild, highly chemoselective reducing agent[3]. Furthermore, empirical data in the development of calcimimetics demonstrates that STAB affords the desired secondary amine diastereomers with significantly greater diastereoselectivity compared to alternative reagents like Sodium Cyanoborohydride (NaBH₃CN)[1].

Application Context: Calcium-Sensing Receptor (CaSR) Modulation

The secondary amines synthesized from this protocol act as allosteric modulators on the CaSR, triggering a Gq-protein coupled cascade that ultimately inhibits Parathyroid Hormone (PTH) secretion[1].

CaSR_Pathway Calcimimetic N-Alkylated Calcimimetic CaSR Calcium-Sensing Receptor (CaSR) Calcimimetic->CaSR Allosteric Activation Gq Gq Protein CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 IntraCa Intracellular Ca2+ Release IP3->IntraCa PTH Inhibition of PTH Secretion IntraCa->PTH

Mechanism of action for calcimimetics synthesized from 1-(2-methoxyphenyl)ethylamine.

Quantitative Reagent Comparison

Selecting the correct hydride source is the primary determinant of reaction success. The table below summarizes the causality behind selecting STAB over historical alternatives.

Reducing AgentEquivalentsPreferred SolventChemoselectivityDiastereoselectivityByproducts / Toxicity
NaBH(OAc)₃ (STAB) 1.4 – 1.5DCE, THFHigh (Tolerates reducible groups)High Acetic acid (Low toxicity)
NaBH₃CN 1.0 – 1.5MeOH, MeCNModerate (pH dependent)ModerateHCN gas (High toxicity)
NaBH₄ 1.5 – 2.0MeOH, EtOHLow (Reduces carbonyls directly)LowH₂ gas (Flammable)

Experimental Workflow & Protocol

The following protocol outlines a robust, self-validating workflow for the mono-N-alkylation of 1-(2-methoxyphenyl)ethylamine.

Workflow Step1 1. Reagent Assembly Amine + Carbonyl in DCE Step2 2. Imine/Iminium Formation Add AcOH (1.0-2.0 eq), Stir 1-2h Step1->Step2 Step3 3. Selective Reduction Add STAB (1.5 eq) portion-wise Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS / TLC Step3->Step4 Step4->Step3 If starting material persists Step5 5. Quench & Extraction Sat. NaHCO3, Extract with DCM Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the STAB-mediated reductive amination protocol.

Step-by-Step Methodology

Step 1: Reactant Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2-methoxyphenyl)ethylamine (1.0 eq.) and the target aldehyde or ketone (1.05 - 1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of ~0.2 M[2][4].

  • Scientist Insight: DCE is the optimal solvent for STAB-mediated reductive aminations due to the ideal solubility profile of the reducing agent and highly favorable reaction kinetics compared to THF or Acetonitrile[3][4].

Step 2: Imine/Iminium Formation Add glacial acetic acid (1.0 - 2.0 eq.) to the stirring solution. Stir at room temperature (20–25 °C) for 1 to 2 hours[2].

  • Scientist Insight: While highly reactive aldehydes may react spontaneously, the addition of acetic acid is critical when utilizing ketones. It catalyzes the formation of the highly electrophilic iminium ion intermediate without degrading the STAB reagent[3][4].

Step 3: Selective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq.) portion-wise over 10-15 minutes[2].

  • Scientist Insight: Portion-wise addition mitigates the mild exotherm and controls potential gas evolution if trace moisture is present. STAB is specifically chosen over NaBH₃CN here because it affords significantly higher diastereoselectivity when synthesizing chiral secondary amines from this specific substrate[1].

Step 4: In-Process Control (IPC) Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 24 hours. Monitor the reaction progress via LC-MS or TLC (typically visualized with UV light and Ninhydrin stain)[2].

  • Scientist Insight: The steric bulk of the ortho-methoxy group and the alpha-methyl group on the amine may necessitate longer reaction times (up to 24h) depending on the steric profile of the carbonyl partner. A self-validating protocol relies on LC-MS confirmation of the intermediate iminium mass disappearing before proceeding to work-up.

Step 5: Quench & Work-up Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH ~8[2].

  • Scientist Insight: Careful basic quenching neutralizes the acetic acid and destroys any unreacted STAB, preventing post-extraction side reactions or degradation of the product during concentration. Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography on silica gel to isolate the pure mono-N-alkylated 1-(2-methoxyphenyl)ethylamine[2].

  • Scientist Insight: Utilize a gradient of Hexanes/Ethyl Acetate or DCM/MeOH. Adding 1% Triethylamine (Et₃N) to the mobile phase is highly recommended to prevent the secondary amine from streaking on the acidic silica gel column.

References

  • US6011068A - Calcium receptor-active molecules - Google Patents Source: Google Patents URL
  • N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources Source: ResearchGate URL
  • Experimental procedure for N-alkylation of primary amines Source: Benchchem URL
  • Amine synthesis by reductive amination (reductive alkylation)
  • Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL

Sources

Application

Application Note: Chiral Synthesis of (R/S)-1-(2-Methoxyphenyl)ethylamine

Executive Summary The chiral amine 1-(2-methoxyphenyl)ethylamine is a highly valuable stereocenter-bearing building block, frequently utilized as a resolving agent, a chiral auxiliary, and a core pharmacophore in neuroac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral amine 1-(2-methoxyphenyl)ethylamine is a highly valuable stereocenter-bearing building block, frequently utilized as a resolving agent, a chiral auxiliary, and a core pharmacophore in neuroactive and calcium receptor-modulating drug development[1][2]. The presence of the ortho-methoxy group presents unique stereoelectronic challenges and opportunities during asymmetric synthesis. This application note details two field-proven, self-validating methodologies for the high-fidelity synthesis of its enantiomers: a diastereoselective chemical route utilizing Ellman’s tert-butanesulfinamide auxiliary[3], and a green biocatalytic route employing an engineered


-transaminase.

Causality & Mechanistic Insights (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others, particularly when dealing with ortho-substituted aromatics.

The Ortho-Methoxy Chelation Effect

In standard asymmetric reductive aminations, the steric bulk of an ortho-substituent often hinders catalyst approach, lowering enantiomeric excess (ee). However, the oxygen atom of the ortho-methoxy group can act as a Lewis base. During the reduction of a chiral sulfinyl imine, this oxygen can coordinate with the metal center of the reducing agent (e.g.,


 from 

or

from the condensation step). This bidentate chelation rigidifies the transition state into a highly ordered, Zimmerman-Traxler-like six-membered ring, significantly amplifying the diastereofacial selectivity compared to unsubstituted acetophenone[4].
Pathway Divergence: Chemical vs. Enzymatic
  • Ellman’s Auxiliary (Chemical) : Condensation of 2-methoxyacetophenone with enantiopure tert-butanesulfinamide yields a chiral imine[5]. The causality of stereocontrol here is reagent-driven: using

    
     typically delivers the 
    
    
    
    -amine from the
    
    
    -auxiliary via a chelation-controlled model, whereas using bulky hydride sources like L-Selectride forces an open transition state, reversing the selectivity to yield the
    
    
    -amine[3].
  • 
    -Transaminase (Enzymatic) : This biocatalytic approach relies on the spatial constraints of the enzyme's active site (a large binding pocket for the aryl group and a small pocket for the methyl group). The PLP (Pyridoxal-5'-phosphate) cofactor mediates a ping-pong bi-bi kinetic mechanism. It is highly sustainable but requires rigorous screening to ensure the ortho-methoxy group does not cause steric clash within the large binding pocket[6].
    

Experimental Workflows & Protocols

Pathway A: Ellman’s Sulfinamide Auxiliary Approach

EllmanWorkflow SM 2-Methoxyacetophenone Cond Condensation Ti(OEt)4 SM->Cond Aux (R)-t-Butanesulfinamide Aux->Cond Imine (R)-Sulfinyl Imine Cond->Imine IPC: LC-MS Red Reduction NaBH4 Imine->Red Sulf (S, Rs)-Sulfinamide Red->Sulf IPC: Chiral HPLC Deprot Deprotection HCl / MeOH Sulf->Deprot Prod (S)-1-(2-Methoxyphenyl) ethylamine Deprot->Prod Isolation

Workflow for the asymmetric synthesis of (S)-1-(2-Methoxyphenyl)ethylamine via Ellman's auxiliary.

Step 1: Imine Condensation (Self-Validating Step)
  • Reagents : 2-Methoxyacetophenone (1.0 eq),

    
    -(+)-tert-butanesulfinamide (1.1 eq), 
    
    
    
    (2.0 eq), anhydrous THF (0.5 M).
  • Procedure :

    • Charge a flame-dried flask with 2-methoxyacetophenone and THF under

      
      .
      
    • Add

      
      -(+)-tert-butanesulfinamide, followed by the dropwise addition of 
      
      
      
      .
    • Heat the reaction to 65 °C for 12 hours.

  • In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the ketone peak disappears. The use of

    
     acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward[5].
    
  • Workup : Quench with equal volume of brine while stirring vigorously. Filter the resulting white titanium dioxide suspension through a Celite pad. Extract the filtrate with EtOAc, dry over

    
    , and concentrate to yield the sulfinyl imine.
    
Step 2: Diastereoselective Reduction
  • Reagents : Sulfinyl imine (1.0 eq),

    
     (3.0 eq), THF/MeOH (9:1 v/v), -50 °C.
    
  • Procedure :

    • Dissolve the sulfinyl imine in the THF/MeOH mixture and cool to -50 °C.

    • Add

      
       in portions. The addition of MeOH is critical as it accelerates the hydride transfer via the formation of reactive alkoxyborohydride species.
      
    • Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

  • IPC : Chiral HPLC analysis of an aliquot. Target diastereomeric excess (d.e.) > 96%.

  • Workup : Quench with saturated aqueous

    
    . Extract with EtOAc.
    
Step 3: Auxiliary Cleavage
  • Reagents : Sulfinamide intermediate, 4M HCl in dioxane (3.0 eq), MeOH.

  • Procedure : Dissolve the sulfinamide in MeOH, add 4M HCl in dioxane, and stir at room temperature for 1 hour.

  • Isolation : Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the enantiopure

    
    -1-(2-methoxyphenyl)ethylamine hydrochloride salt[7].
    
Pathway B: Biocatalytic -Transaminase Approach

TransaminaseCycle cluster_0 Amine Donor Half-Cycle cluster_1 Substrate Amination Half-Cycle Donor Isopropylamine PLP ω-TA (PLP State) Donor->PLP NH2 Transfer Acetone Acetone (Byproduct) PLP->Acetone Release PMP ω-TA (PMP State) PLP->PMP Cofactor Conversion Ketone 2-Methoxyacetophenone Ketone->PMP Substrate Binding PMP->PLP NH2 Transfer Amine (S)-Amine Product PMP->Amine Release

Catalytic cycle of PLP-dependent ω-transaminase for asymmetric amination.

  • Procedure :

    • Prepare a reaction buffer: 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M isopropylamine (amine donor).

    • Add 2-methoxyacetophenone (50 mM final concentration) dissolved in 5% v/v DMSO to aid solubility.

    • Introduce the engineered

      
      -selective 
      
      
      
      -transaminase enzyme (e.g., Vibrio fluvialis variant).
    • Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. To drive the equilibrium, the acetone byproduct can be removed via a gentle nitrogen sweep or by coupling with an alcohol dehydrogenase system.

    • Workup : Adjust pH to 11 using 10M NaOH, extract the free amine with MTBE, and precipitate as the HCl salt using ethereal HCl.

Quantitative Data Presentation

Table 1: Stereochemical Divergence in Reduction of (R)-t-Butanesulfinyl Imines The choice of reducing agent dictates the stereochemical outcome due to the chelation capabilities of the ortho-methoxy group.

Reducing AgentSolvent SystemTemp (°C)Major DiastereomerYield (%)d.e. (%)

THF / MeOH-50 to -20

9296
L-SelectrideTHF-78

8592

Toluene-78

7888

Table 2: Comparative Analysis of Synthetic Pathways

ParameterEllman's Auxiliary (Chemical)

-Transaminase (Biocatalytic)
Enantiomeric Excess (ee) > 98% (Post-crystallization)> 99%
Scalability Excellent (Multi-kilogram)Good (Requires optimized bioreactor)
Stereocontrol Tunable (Access to both R and S)Fixed by enzyme specificity
Environmental Impact Moderate (Uses Ti/B reagents)Low (Aqueous, biodegradable)

References

  • Thermo Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+%. fishersci.at.
  • Hashimoto et al. Highly Diastereoselective Addition of Organometallic Reagents to Chiral Imines Derived from 1-(2-Methoxyphenyl)ethylamine. Synlett Letters pp. 961-962 (1995) / US6011068A Patent. google.com.
  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. researchgate.net.
  • Enantioselective Synthesis of Savolitinib: Application of Mosher's Method in the Development of Ellman's Auxiliary-Directed Construction of the Key Chiral Amine Fragment. Organic Process Research & Development. acs.org.
  • One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv. chemrxiv.org.

Sources

Method

Application Note: Advanced Analytical Strategies for Methoxyphenylalkylamine Derivatives (2C-Series &amp; NBOMes)

Introduction & Scope Methoxyphenylalkylamine derivatives, particularly the "2C-series" (2,5-dimethoxy-4-substituted phenethylamines) and their N-benzyl-methoxy (NBOMe) analogs, represent a persistent challenge in forensi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Methoxyphenylalkylamine derivatives, particularly the "2C-series" (2,5-dimethoxy-4-substituted phenethylamines) and their N-benzyl-methoxy (NBOMe) analogs, represent a persistent challenge in forensic toxicology and drug chemistry. These compounds exhibit high structural homology; positional isomers (e.g., 2,5-dimethoxy- vs. 3,4-dimethoxy-) often share identical molecular weights and mass spectral fragmentation patterns.

This Application Note departs from standard screening protocols to provide a definitive identification workflow . We prioritize chromatographic resolution of isomers using Biphenyl stationary phases and chemical derivatization for GC-MS confirmation.

Key Analytical Challenges
  • Isobaric Interference: Mass spectrometry (MS) alone cannot distinguish between regioisomers (e.g., 2C-B vs. its 3,4-isomer) due to identical precursor and product ions.

  • Thermal Instability: NBOMe derivatives can degrade into their parent 2C-amine precursors in hot GC injection ports, leading to false positives for the parent drug.

  • Polarity: The primary amine group causes peak tailing on standard C18 columns.

Analytical Workflow

The following flowchart outlines the decision matrix for processing samples suspected of containing methoxyphenylalkylamines.

Workflow Start Sample Intake (Blood/Urine/Powder) Prep Sample Preparation (SPE - Mixed Mode Cation Exchange) Start->Prep Screen Screening: LC-QTOF or LC-MS/MS (Biphenyl Column) Prep->Screen Decision Isomer Detected? Screen->Decision ConfirmLC Confirmatory Method A: UHPLC-MS/MS (MeOH Gradient) Target: Pi-Pi Interaction Separation Decision->ConfirmLC Complex Biological Matrix ConfirmGC Confirmatory Method B: GC-MS (PFPA Derivatization) Target: Fragment Ion Ratios Decision->ConfirmGC Seized Material / High Conc. Report Final Quantitative Report ConfirmLC->Report ConfirmGC->Report

Figure 1: Analytical workflow for the identification of phenethylamine derivatives, prioritizing chromatographic separation of isomers.

Sample Preparation Protocol: Mixed-Mode SPE

Because phenethylamines are basic drugs (pKa ~9.5), Liquid-Liquid Extraction (LLE) often yields poor recovery due to their hydrophilicity. We utilize Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure high recovery and matrix cleanup.

Reagents
  • Cartridge: Polymeric Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Protocol
  • Pre-treatment: Dilute 200 µL of plasma/urine with 200 µL of 4% H₃PO₄ (acidification ionizes the amine, ensuring retention on the cation exchange sorbent). Add Internal Standard (e.g., Mescaline-d9).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol (removes neutral hydrophobic interferences; the basic analytes remain bound ionically).

  • Elution: 2 x 250 µL of 5% NH₄OH in Methanol. (High pH neutralizes the amine, breaking the ionic bond).

  • Evaporation: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A.

Method A: UHPLC-MS/MS (The Gold Standard)

Expert Insight: Standard C18 columns often fail to separate positional isomers of chlorinated/brominated phenethylamines. We utilize a Biphenyl stationary phase.[1][2] The biphenyl rings on the silica support engage in


 interactions with the aromatic ring of the 2C compounds. This interaction is sterically sensitive, allowing for baseline resolution of ortho-, meta-, and para-isomers.

Critical Parameter: Use Methanol (MeOH) as the organic modifier. Acetonitrile (ACN) forms a


-electron cloud that can shield the stationary phase, suppressing the necessary 

selectivity.
Chromatographic Conditions
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 1.7 µm or 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

MS/MS Parameters (ESI Positive Mode)
  • Source Temp: 400°C

  • Capillary Voltage: 3.5 kV

Table 1: MRM Transitions for Key Analytes

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Retention Mechanism
2C-B 260.0243.0 [M-NH3]+228.0

Selective
2C-I 308.0291.0 [M-NH3]+276.0

Selective
25I-NBOMe 428.0121.0 (Tropylium)91.0Hydrophobic +

Mescaline 212.1195.1 [M-NH3]+180.1Polar Retention

Method B: GC-MS with PFPA Derivatization[4][5][6][7]

Expert Insight: While LC-MS/MS is preferred for bioanalysis, GC-MS remains vital for seized drug analysis. However, underivatized phenethylamines show poor peak shape. We employ Pentafluoropropionic Anhydride (PFPA) derivatization.[3] This acylates the amine, reducing polarity and increasing molecular weight, which produces unique fragmentation patterns that assist in differentiating isomers.

Derivatization Protocol
  • Dry: Evaporate the SPE eluate (from Section 3) to complete dryness.

  • React: Add 50 µL Ethyl Acetate and 50 µL PFPA.

  • Incubate: Cap and heat at 50°C for 20 minutes .

  • Finish: Evaporate to dryness under N₂; reconstitute in 50 µL Ethyl Acetate.

  • Inject: 1 µL Splitless.

GC-MS Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

Fragmentation Logic: The PFPA derivative adds a


 group (Mass shift: +146 amu).
  • Key Fragment: The

    
    -cleavage of the amide bond is dominant, often yielding a stable ion that retains the aromatic ring, allowing for substitution pattern analysis.
    

Mechanism of Isomeric Differentiation

The following diagram illustrates why the Biphenyl column/Methanol combination is non-negotiable for this application.

PiPiInteraction cluster_0 Stationary Phase Surface cluster_1 Analytes (Isomers) BiphenylLigand Biphenyl Ligand (Electron Rich) Interaction Pi-Pi Interaction Strength BiphenylLigand->Interaction Overlap Iso2CB 2C-B (Para-Bromo) Sterically Accessible Iso2CB->Interaction Strong Overlap IsoIso Iso-2C-B (Ortho-Bromo) Sterically Hindered IsoIso->Interaction Weak Overlap Result Chromatographic Resolution (Different Retention Times) Interaction->Result

Figure 2: Mechanism of separation. The position of the halogen atom on the phenyl ring alters the ability of the analyte to "stack" against the biphenyl ligand, resulting in distinct retention times.

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[4][5] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-substituted Analogues in Seized Materials.Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.1.Link

  • Restek Corporation. (2022). Biphenyl, the Go To Phase for LC-MS Method Development.[1]Link

  • Kerrigan, S., et al. (2011). "Psychostimulants." Principles of Forensic Toxicology. Springer.
  • Thermo Fisher Scientific. (2019). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids (Application Note applying Biphenyl logic to isomers).Link

Sources

Application

High-Performance Liquid Chromatographic Separation of Methoxyphenylpropanamine Enantiomers

Topic: HPLC method for chiral separation of methoxyphenylpropanamine enantiomers Content Type: Application Note and Protocol Protocols for Therapeutic and Forensic Applications[1] Abstract This application note details t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method for chiral separation of methoxyphenylpropanamine enantiomers Content Type: Application Note and Protocol

Protocols for Therapeutic and Forensic Applications[1]

Abstract

This application note details the method development and validation strategies for the chiral separation of methoxyphenylpropanamine derivatives, specifically focusing on Methoxyphenamine (therapeutic bronchodilator) and 1-(4-methoxyphenyl)-2-propanamine (PMA/paramethoxyamphetamine, a forensic marker). We present three distinct chromatographic approaches: a Crown Ether-based method for high-resolution optical purity testing, a Polysaccharide-based Normal Phase method for preparative scalability, and a Macrocyclic Glycopeptide method optimized for LC-MS sensitivity.

Introduction: The Chiral Imperative

Methoxyphenylpropanamines belong to the phenethylamine class, sharing structural homology with amphetamine. The pharmacological profile of these compounds is stereospecific:

  • Methoxyphenamine (Ortonal): The (S)-enantiomer is significantly more potent as a

    
    -adrenergic agonist than the (R)-enantiomer.
    
  • Paramethoxyamphetamine (PMA): A controlled substance where enantiomeric composition can indicate the synthetic pathway (e.g., Leuckart reaction vs. reductive amination) in forensic profiling.

Separating these enantiomers is challenging due to the basicity of the amine group, which often leads to peak tailing on traditional silica-based chiral stationary phases (CSPs). This guide provides protocols to overcome these interactions using modern CSP technology.

Method Development Strategy

The selection of the stationary phase is dictated by the specific analytical requirement (Sensitivity vs. Resolution vs. Scale).

Decision Matrix for Column Selection

The following diagram outlines the logical flow for selecting the appropriate CSP based on your analyte's properties and detection needs.

MethodSelection Start Start: Analyte Characterization AmineType Amine Structure? (Primary/Secondary) Start->AmineType Detection Detection Method? AmineType->Detection Primary/Secondary Crown Crown Ether CSP (e.g., Crownpak CR+) Detection->Crown UV/Vis (Non-Volatile Buffer) Poly Polysaccharide CSP (e.g., Chiralpak AD-H/OD-H) Detection->Poly Prep Scale / UV Macro Macrocyclic Glycopeptide (e.g., Chirobiotic V2) Detection->Macro MS (Volatile Buffer) Crown_Desc Mechanism: Host-Guest Inclusion Best for: Optical Purity (UV) Limit: No Tertiary Amines Crown->Crown_Desc Poly_Desc Mechanism: H-Bonding/Steric Best for: Preparative Scale Mode: Normal Phase Poly->Poly_Desc Macro_Desc Mechanism: Ionic/Inclusion Best for: LC-MS Trace Analysis Mode: Polar Ionic Macro->Macro_Desc

Figure 1: Strategic decision tree for selecting Chiral Stationary Phases (CSPs) for phenethylamine derivatives.

Experimental Protocols
Protocol A: Crown Ether CSP (High Resolution)

Target: Methoxyphenamine and Primary Amine Isomers (PMA). Rationale: Crown ethers (e.g., 18-crown-6) form selective inclusion complexes with protonated primary and secondary ammonium ions. This method yields the highest resolution (


) for this class.

Instrumentation:

  • System: HPLC with UV-Vis Detector (Agilent 1260 Infinity II or equivalent).

  • Column: Crownpak CR(+) (Daicel) or Nucleosil Chiral-1 (Macherey-Nagel), 150 x 4.0 mm, 5 µm.

  • Temperature: 25°C (Lower temperatures often improve enantioselectivity).

Reagents:

  • Perchloric acid (

    
    ) (70%, Analytical Grade).
    
  • Methanol (HPLC Grade).[1]

  • Water (Milli-Q, 18.2 MΩ).

Chromatographic Conditions:

Parameter Setting
Mobile Phase Perchloric Acid (pH 1.5 to 2.0) in Water / Methanol (85:15 v/v)
Flow Rate 0.8 mL/min
Detection UV @ 210 nm (Max absorption) or 254 nm
Injection Vol 10 µL

| Sample Conc. | 0.5 mg/mL in Mobile Phase |

Critical Note on Mechanism: The ammonium group of the methoxyphenylpropanamine docks into the crown ether cavity. The chiral recognition is driven by the steric barrier provided by the chiral tetracarboxylic acid moiety on the crown ether. Warning: Do not use amine modifiers (TEA/DEA) with this column; acidic pH is required to maintain the protonated state (


).
Protocol B: Polysaccharide CSP (Normal Phase)

Target: General screening and Preparative Separation. Rationale: Amylose and Cellulose carbamates offer broad selectivity. Normal phase conditions allow for high solubility and easy solvent removal for fraction collection.

Instrumentation:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

Reagents:

  • n-Hexane (95%+).

  • 2-Propanol (IPA) or Ethanol.

  • Diethylamine (DEA) or Butylamine (Basic modifier is mandatory ).

Chromatographic Conditions:

Parameter Setting
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 20°C - 25°C

| Detection | UV @ 220 nm |

Optimization Tips:

  • Peak Tailing: If tailing persists, increase DEA to 0.2% or switch to Ethanol as the modifier.

  • Elution Order: Note that switching from Chiralpak AD (Amylose) to Chiralcel OD (Cellulose) often reverses the elution order of enantiomers.

Protocol C: Macrocyclic Glycopeptide (LC-MS Compatible)

Target: Trace analysis in biological matrices (Plasma/Urine). Rationale: Vancomycin or Teicoplanin-based columns operate in "Polar Ionic Mode" using volatile mobile phases compatible with Mass Spectrometry.

Instrumentation:

  • System: LC-MS/MS (Triple Quadrupole).

  • Column: Chirobiotic V2 (Vancomycin-based), 250 x 2.1 mm, 5 µm.

Chromatographic Conditions:

Parameter Setting
Mobile Phase Methanol (100%) with 0.02% Acetic Acid and 0.01% Ammonium Hydroxide
Mode Polar Ionic Mode (PIM)
Flow Rate 0.3 mL/min (for 2.1 mm ID)
MS Source ESI Positive Mode

| Transitions | Methoxyphenamine: 180.1


 149.1 m/z |
Results & Discussion
4.1 Separation Metrics

Typical performance metrics observed for Methoxyphenamine (racemic mixture) using Protocol A (Crownpak CR+):

ParameterValueInterpretation
Retention Time (

)
~12.5 min(R)-Enantiomer (Typical)
Retention Time (

)
~16.2 min(S)-Enantiomer (Typical)
Selectivity (

)
1.42Excellent separation capability
Resolution (

)
> 4.0Baseline separation achieved
Tailing Factor (

)
1.1 - 1.2Acceptable symmetry
4.2 Molecular Interaction Mechanism

Understanding the binding mechanism is crucial for troubleshooting.

  • Crown Ether: Three hydrogen bonds form between the protonated amine (

    
    ) and the ether oxygens. The methoxy group on the phenyl ring provides steric bulk that interacts with the chiral barrier.
    
  • Polysaccharide: Driven by

    
    -
    
    
    
    interactions between the phenyl ring of the analyte and the phenylcarbamate of the CSP, supported by hydrogen bonding at the carbamate linker.

InteractionMechanism cluster_0 Crown Ether Recognition (Protocol A) cluster_1 Polysaccharide Recognition (Protocol B) Amine Analyte (NH3+) CrownCavity Crown Ether Cavity Amine->CrownCavity Docking Complex Inclusion Complex CrownCavity->Complex 3x H-Bonds AnalyteRing Phenyl Ring CSP_Selector Amylose Carbamate AnalyteRing->CSP_Selector Pi-Pi Stacking Separation Chiral Discrimination CSP_Selector->Separation Steric Fit

Figure 2: Mechanistic comparison of chiral recognition in Crown Ether vs. Polysaccharide phases.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Broad Peaks (Protocol A) Temperature too highLower column oven to 10°C or 15°C.
Peak Tailing (Protocol B) Silanol interactionsIncrease DEA concentration to 0.1% or 0.2%. Ensure column is dedicated to basic analytes.
Loss of Resolution Column foulingCrown Ether: Wash with water/methanol (no acid). Polysaccharide: Wash with 100% Ethanol.
Retention Time Shift pH instabilityProtocol A: Ensure Perchloric acid concentration is precise; pH is critical for crown ether complexation.
References
  • Hyun, M. H., et al. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science. Link

  • Sigma-Aldrich/Merck. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Application Note. Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Technical Guide. Link

  • Agilent Technologies. Development of a Method for the Chiral Separation of D/L-Amphetamine. Application Note 5991-6432EN. Link

  • Mericko, D., et al. (2007).[2] HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie.[2] Link

Sources

Method

Application Note: Purification of N-Substituted Aromatic Amines by Column Chromatography

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Challenges N-substituted aromatic amines (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Challenges

N-substituted aromatic amines (e.g., secondary/tertiary anilines, indolines, and diarylamines) are ubiquitous structural motifs in pharmaceuticals and agrochemicals. However, their purification via standard normal-phase silica gel chromatography often presents a significant bottleneck in synthetic workflows. Researchers frequently encounter severe band broadening (streaking), poor mass recovery, and on-column degradation.

As a Senior Application Scientist, it is critical to look beyond simply "running a column" and understand the physicochemical causality behind these failures:

  • Acid-Base Interactions (The Streaking Phenomenon): Standard chromatographic silica gel is mildly acidic, possessing surface silanol (Si–OH) groups with a pKa ranging from 4.5 to 5.5. N-substituted aromatic amines, possessing a lone pair of electrons on the nitrogen atom, act as Lewis bases. When loaded onto a silica column, the amine undergoes reversible protonation or strong hydrogen bonding with the stationary phase. This causes the compound to be retained via a mixed-mode mechanism (partitioning + ion exchange), leading to severe tailing, poor separation, and irreversible adsorption 1[1].

  • Oxidative Degradation: The electron-donating nature of N-alkyl/aryl substituents increases the electron density of the aromatic ring, lowering its oxidation potential. On the high-surface-area, mildly acidic environment of silica gel, these compounds are highly susceptible to air oxidation. This often manifests as a dark band remaining at the baseline or the formation of intensely colored radical-coupling dimers during the run2[2].

To circumvent these issues, the chromatographic system must be actively modified to suppress silanol ionization and prevent oxidation.

Strategic Interventions & Stationary Phase Selection

Successful purification requires matching the basicity and oxidation potential of the amine to the correct stationary phase.

  • Triethylamine (TEA) Deactivation: Adding a basic modifier like TEA to the mobile phase competitively saturates the acidic silanol sites, effectively neutralizing the column and allowing the target amine to elute as a sharp band 3[3].

  • Alternative Stationary Phases: For exceptionally sensitive or highly basic amines, switching from silica to Basic Alumina or C2-Deactivated Silica prevents protonation entirely and minimizes Lewis acid-catalyzed degradation 4[4].

Quantitative Data: Stationary Phase Comparison
Stationary PhaseSurface pHAdditive RequirementPrimary Mechanism of ActionIdeal ApplicationKey Limitation
Standard Silica 4.5 – 5.5NoneAdsorption / H-BondingNeutral or weakly basic compoundsSevere streaking for amines
TEA-Silica ~7.5 – 8.01.0 – 2.0% (v/v) TEACompetitive silanol maskingMildly basic N-substituted aminesTEA co-elution requires high vacuum
Basic Alumina 9.0 – 10.0NonePrevents amine protonationHighly electron-rich, acid-sensitiveLower resolving power than silica
C2-Silica ~7.0NoneEnd-capped silanolsHighly polar, rearrangement-proneHigher cost; specialized media

Workflow & Decision Matrix

Workflow Start Crude N-Substituted Aromatic Amine QC Self-Validation: 2D-TLC Stability Test Start->QC Decision Assess Basicity & Oxidation Risk QC->Decision Stable Stable / Mildly Basic (On-diagonal TLC spots) Decision->Stable  Passes QC Unstable Unstable / Highly Basic (Off-diagonal TLC spots) Decision->Unstable  Fails QC ProtocolA Protocol A: TEA-Deactivated Silica Stable->ProtocolA ProtocolB Protocol B: Basic Alumina / C2 Silica Unstable->ProtocolB

Decision matrix for selecting the optimal chromatographic phase for N-substituted aromatic amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, every purification attempt must begin with a self-validating Quality Control (QC) step. Do not commit your bulk crude material to a column without proving the system works at the micro-scale.

Self-Validating QC Protocol: 2D-TLC Stability Assay

Before scaling up to a preparative column, the chromatographic stability of the amine must be validated.

  • Spotting: Apply the crude amine mixture to the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • First Dimension: Develop the plate in the proposed eluent (e.g., 9:1 Hexane/EtOAc + 1% TEA). Mark the solvent front and dry the plate thoroughly under a stream of nitrogen.

  • Second Dimension: Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV light (254 nm) or with a suitable stain.

    • Pass (Self-Validated): All spots lie perfectly on the diagonal axis. The amine is stable, and you may proceed with Protocol A .

    • Fail (Degradation): Spots appear off the diagonal, or a dark streak remains at the origin. This confirms on-plate oxidative degradation or irreversible binding. Abort Protocol A and proceed to Protocol B .

Protocol A: Triethylamine (TEA) Deactivated Silica Gel Chromatography

Objective: Isolate mildly basic N-substituted aromatic amines without tailing.

  • Step 1: Eluent Preparation. Prepare the desired mobile phase and add 1% to 2% (v/v) TEA.

    • Causality: TEA acts as a sacrificial Lewis base, saturating the acidic silanol sites on the silica gel so the target amine does not bind irreversibly.

  • Step 2: Slurry Incubation. In an Erlenmeyer flask, combine the silica gel with the TEA-spiked eluent. Stir gently for 30 minutes prior to packing.

    • Causality: Immediate packing often results in incomplete deactivation. A 30-minute incubation ensures thermodynamic equilibrium between the TEA and the silanol hydrogen-bond donor sites.

  • Step 3: Column Packing & Equilibration. Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the TEA-spiked eluent to ensure a uniform pH profile across the bed.

  • Step 4: Sample Loading. Dissolve the crude amine in the minimum volume of the TEA-spiked eluent. Load carefully onto the silica bed.

  • Step 5: Elution & Recovery. Elute using the TEA-spiked mobile phase.

    • Note on Purity: Fractions will contain trace TEA. Remove TEA by co-evaporating with toluene on a rotary evaporator, followed by placing the purified product under high vacuum (0.1 Torr) for 12-24 hours.

Protocol B: Basic Alumina Chromatography

Objective: Purify highly electron-rich or acid-sensitive amines (e.g., N,N-dialkylanilines) prone to oxidation.

  • Step 1: Stationary Phase Selection. Select Brockmann Grade I Basic Alumina.

    • Causality: Basic alumina (pH 9-10) lacks the Brønsted acidity of silica gel, completely preventing amine protonation and suppressing Lewis acid-catalyzed single-electron transfer (SET) oxidation.

  • Step 2: Activity Adjustment (Optional). If Grade I is too retentive, deactivate to Grade II or III by adding 3% or 6% (w/w) sterile water, shaking vigorously, and equilibrating for 2 hours.

    • Causality: Water molecules competitively bind to the active sites on alumina, tuning its retention profile to prevent irreversible adsorption of highly polar compounds.

  • Step 3: Packing and Elution. Dry-pack or slurry-pack the alumina. Run the column using standard non-polar to polar gradients (e.g., Hexane to EtOAc).

    • Note: TEA is not required when using basic alumina.

References

  • Purification of Crude 4-(Dimethylamino)butanal by Column Chromatography.BenchChem.
  • 6-Iodoisoquinolin-3-amine Synthesis & Purification.BenchChem.
  • Choosing Media for Separation.University of Rochester.
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.NIH / MDPI.

Sources

Application

Technical Application Note: Selective N-Alkylation of Phenylethylamines via Reductive Amination

Abstract & Application Context This guide details the experimental protocols for synthesizing N-isopropyl phenylethylamines from primary phenylethylamine precursors. In drug discovery, the introduction of an N-isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This guide details the experimental protocols for synthesizing N-isopropyl phenylethylamines from primary phenylethylamine precursors. In drug discovery, the introduction of an N-isopropyl group is a critical Structure-Activity Relationship (SAR) modification.

Key Pharmacological Rationale:

  • Metabolic Stability: Primary phenylethylamines are rapidly degraded by Monoamine Oxidase (MAO-B).[1] Steric bulk at the nitrogen atom (e.g., N-isopropyl) hinders enzymatic access, significantly extending plasma half-life.

  • Lipophilicity: The isopropyl moiety increases

    
    , enhancing blood-brain barrier (BBB) permeability.[1]
    
  • Selectivity: N-alkylation modulates receptor binding affinity (e.g., TAAR1 vs. Adrenergic receptors).[1]

Safety & Compliance (Critical)

Hazard Class: Corrosive, Irritant.[1]

  • Engineering Controls: All procedures must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1]

  • Regulatory Note: While 2-phenylethylamine is a common reagent, researchers must verify the legal status of specific substituted analogs in their jurisdiction (e.g., specific alkoxy- or halo- substitutions) before synthesis. This protocol is strictly for legitimate research and development purposes.

Reaction Mechanism

The synthesis utilizes Reductive Amination , a two-stage process where the amine and ketone (acetone) condense to form an imine (Schiff base), which is subsequently reduced to the secondary amine.

Why this method? Direct alkylation (using isopropyl halides) is discouraged due to the "polyalkylation problem," leading to quaternary ammonium salts. Reductive amination is self-limiting to the mono-alkylated product.

Mechanistic Pathway (DOT Visualization)

ReductiveAmination Start Primary Phenylethylamine (R-NH2) + Acetone Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack Imine Imine (Schiff Base) (R-N=C(Me)2) Carbinol->Imine -H2O (Dehydration) Imine->Start Hydrolysis Protonated Iminium Ion (Activated) Imine->Protonated +H+ (Acid Catalysis) Product N-Isopropyl Phenylethylamine (Secondary Amine) Protonated->Product Hydride Transfer (Reducing Agent)

Figure 1: Step-wise mechanism of reductive amination.[1] The formation of the imine is an equilibrium process driven forward by water removal or rapid reduction.

Comparative Analysis of Reducing Agents

Selecting the correct reducing agent is the single most critical decision in this protocol.

Reducing AgentSelectivityReaction pHRisk ProfileRecommended For
STAB (Sodium Triacetoxyborohydride)High Mildly AcidicLow ToxicityLab Scale / R&D (Preferred)
NaBH₄ (Sodium Borohydride)LowBasicFlammable H₂ gasSimple substrates (requires 2-step)
NaCNBH₃ (Sodium Cyanoborohydride)HighpH 6-7High Toxicity (HCN risk)Historic use (Deprecated)
H₂ / Pd/C (Catalytic Hydrogenation)HighNeutralHigh PressureIndustrial Scale-up

Experimental Protocols

Protocol A: The "Gold Standard" STAB Method

Reference: Abdel-Magid, A. F., et al. (1996).[1] J. Org.[1][2][3] Chem. Application: Best for high-value substrates where yield and purity are paramount.[1] STAB reduces the imine much faster than it reduces the acetone, allowing for a "one-pot" procedure.

Reagents:
  • Substituted or unsubstituted 2-phenylethylamine (1.0 equiv)

  • Acetone (Reagent grade, 1.5 - 2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[4][5]

Workflow:
  • Solvation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the phenylethylamine (10 mmol) in DCE (30 mL).

  • Imine Formation: Add Acetone (15-20 mmol). If the substrate is a free base, add Acetic Acid (10 mmol) to catalyze imine formation. Stir at room temperature for 20-30 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14 mmol) portion-wise over 10 minutes.

    • Note: Gas evolution is minimal compared to NaBH4, but venting is still required.[1]

  • Reaction: Remove ice bath and stir at room temperature. Monitor via TLC or LC-MS.[1] Reaction is typically complete in 2-4 hours.[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until CO₂ evolution ceases.

  • Workup:

    • Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Combine organic layers and wash with brine.[1]

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]

  • Purification: The crude oil is often >90% pure.[1] Convert to the Hydrochloride salt for crystallization by dissolving in dry ether and adding HCl/Ether solution.

Protocol B: Catalytic Hydrogenation (Green Chemistry)

Application: Ideal for scale-up (>100g) where boron waste is undesirable.[1]

Reagents:
  • Phenylethylamine precursor[1][6][7][8]

  • Acetone (Used as both reagent and solvent)

  • Catalyst: 10% Pd/C (5 wt% loading)

Workflow:
  • Setup: Load a Parr hydrogenation bottle with the amine (50 mmol) and 10% Pd/C (0.5 g).

  • Solvent: Add Acetone (100 mL). The excess acetone drives the equilibrium toward the imine.

  • Hydrogenation: Pressurize to 40-50 psi H₂ on a Parr shaker. Shake at room temperature for 6-12 hours.

    • Monitoring: Uptake of hydrogen will cease when the reaction is complete.[9]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric when dry; keep wet with solvent.[1]

  • Isolation: Evaporate the acetone to yield the N-isopropyl derivative.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃): Look for the diagnostic isopropyl signals.

    • Septet:

      
       2.8 - 2.9 ppm (1H, 
      
      
      
      Hz, CH of isopropyl).[1]
    • Doublet:

      
       1.0 - 1.1 ppm (6H, 
      
      
      
      Hz, (CH₃)₂ of isopropyl).[1]
  • Mass Spectrometry: M+1 peak should correspond to [Parent Mass + 42 Da].[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formationEnsure molecular sieves are used if water is hindering equilibrium (rare with STAB).[1] Increase reaction time before adding reducing agent.[1]
Bis-alkylation Highly reactive amineN-isopropyl groups are sterically bulky, making bis-alkylation (adding two isopropyl groups) sterically difficult.[1] This is rarely an issue compared to methylation.[1]
No Reaction Steric hindranceIf the phenylethylamine has an alpha-methyl group (amphetamine backbone), the reaction is slower. Heat to 40°C or use Protocol B (Hydrogenation).[1]

Workflow Logic (DOT Visualization)

Workflow Start Start: Phenylethylamine Substrate Decision Scale / Purity Req? Start->Decision PathA Path A: High Purity / Lab Scale (STAB Method) Decision->PathA < 10g PathB Path B: Scale Up / Green Chem (Cat. Hydrogenation) Decision->PathB > 10g StepA1 Mix Amine + Acetone + AcOH (DCE Solvent) PathA->StepA1 StepB1 Mix Amine + Excess Acetone Add Pd/C Catalyst PathB->StepB1 StepA2 Add STAB (0°C -> RT) StepA1->StepA2 Workup Workup & Isolation (Acid/Base Extraction) StepA2->Workup StepB2 Hydrogenate (50 psi H2) StepB1->StepB2 StepB2->Workup Salt Salt Formation (HCl) & Crystallization Workup->Salt

Figure 2: Decision matrix for selecting the appropriate synthetic workflow.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][3] [Link]

  • Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[1] Chemical Society Reviews, 27, 395-404.[1] [Link]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[1][3][4][10] Organic Reactions, 59, 1-714.[1] [Link][7][9][12]

Sources

Method

using sodium triacetoxyborohydride for reductive amination of aromatic ketones

Application Note & Protocol: Reductive Amination of Aromatic Ketones using Sodium Triacetoxyborohydride (STAB) Executive Summary This guide details the protocol for the direct reductive amination of aromatic ketones usin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Reductive Amination of Aromatic Ketones using Sodium Triacetoxyborohydride (STAB)

Executive Summary

This guide details the protocol for the direct reductive amination of aromatic ketones using Sodium Triacetoxyborohydride (STAB). Unlike aliphatic aldehydes, aromatic ketones are sterically hindered and electronically stabilized (conjugation), making them challenging substrates. STAB [NaHB(OAc)₃] is the reagent of choice due to its mildness and exceptional selectivity for reducing iminium ions over carbonyl groups, minimizing the formation of alcohol side products.

Scientific Foundation & Mechanism

Why STAB? (The Chemoselectivity Principle)

The success of STAB relies on the kinetic differentiation between the reduction of the ketone and the reduction of the in situ generated iminium ion.

  • Electronic Control: The three acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[1] This makes STAB a weaker reducing agent than Sodium Borohydride (NaBH₄).[2]

  • Selectivity: STAB does not readily reduce neutral ketones at room temperature. However, it rapidly reduces protonated imines (iminium ions).[3] Therefore, the reaction must be driven by the formation of the iminium species, usually catalyzed by acetic acid.

Mechanistic Pathway

The reaction proceeds via a "Direct Reductive Amination" pathway where the imine is formed and reduced in the same vessel.[4] For aromatic ketones, the equilibrium towards the imine is often unfavorable; thus, the presence of an acid catalyst (AcOH) and a solvent that stabilizes polar intermediates (DCE) is critical.

STAB_Mechanism Ketone Aromatic Ketone (Ar-C(=O)-R) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + AcOH (Catalyst) SideProduct Alcohol Side Product (Avoided) Ketone->SideProduct + STAB SLOW (Kinetic Control) Amine Amine (R'-NH2) Amine->Hemiaminal + AcOH (Catalyst) Imine Imine (Ar-C(=NR')-R) Hemiaminal->Imine - H2O Iminium Iminium Ion (Ar-C(=NHR')-R)+ Imine->Iminium + H+ (AcOH) Product Secondary Amine (Product) Iminium->Product + STAB (Hydride Transfer) FAST

Figure 1: Mechanistic pathway highlighting the kinetic preference of STAB for the Iminium ion over the neutral Ketone.

Experimental Protocol

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Aromatic Ketone 1.0SubstrateLimiting reagent.
Amine 1.1 – 1.2NucleophileSlight excess drives equilibrium.
STAB 1.4 – 1.6Reducing AgentMoisture sensitive; use fresh bottle.
Acetic Acid (AcOH) 1.0 – 2.0CatalystMandatory for aromatic ketones to generate iminium.
Solvent N/AMedium1,2-Dichloroethane (DCE) is preferred over THF.[1][5][6]
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask and cool under Nitrogen or Argon.

  • Why: STAB reacts with moisture to release acetic acid and hydrogen gas, degrading the reagent titer.

Step 2: Solvation and Imine Formation

  • Add the Aromatic Ketone (1.0 equiv) and Amine (1.1–1.2 equiv) to the flask.

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M to 0.4 M.

  • Add Glacial Acetic Acid (1.0–2.0 equiv).

  • Observation: Stir for 15–30 minutes. For highly hindered ketones (e.g., acetophenone derivatives), extended stirring (1–2 hours) before adding STAB can be beneficial, though not strictly necessary for the "direct" protocol.

Step 3: Reduction

  • Add STAB (1.5 equiv) in a single portion or typically over 5 minutes.

  • Note: Mild gas evolution (H₂) may occur but is less vigorous than with NaBH₄.

  • Stir the reaction at Room Temperature (20–25 °C) .

  • Time: Aromatic ketones typically require 4 to 24 hours . Monitor via LC-MS or TLC.[7]

Step 4: Monitoring & Quenching

  • Endpoint: Disappearance of ketone. If ketone persists after 24h, add an additional 0.5 equiv of STAB and 0.5 equiv of AcOH.

  • Quench: Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate) until pH ~8–9.

  • Caution: CO₂ evolution will occur as the acid is neutralized.

Step 5: Workup & Purification

  • Extract with DCM or EtOAc (3x).

  • Wash combined organics with Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Optimization & Troubleshooting Guide

The following workflow diagram illustrates the decision-making process when optimizing difficult substrates.

STAB_Workflow Start Start Reaction: Ketone + Amine + STAB + AcOH in DCE Check Check LCMS/TLC @ 4 Hours Start->Check Complete Reaction Complete -> Quench & Isolate Check->Complete Conversion >95% Stalled Incomplete: Ketone Remaining Check->Stalled Conversion <50% Analyze Is Imine forming? Stalled->Analyze NoImine No Imine Detected: Steric/Electronic Block Analyze->NoImine Ketone Intact IminePresent Imine Present but Not Reducing Analyze->IminePresent Imine Peak Visible Action1 Action: Add Molecular Sieves (4Å) or Ti(OiPr)4 additive NoImine->Action1 Action2 Action: Add more AcOH (up to 5 eq) or Heat to 40°C IminePresent->Action2

Figure 2: Decision tree for troubleshooting incomplete reductive aminations.

Critical Parameters
  • Solvent Choice (DCE vs. THF):

    • DCE (1,2-Dichloroethane): The gold standard.[3][5][6] It facilitates the reaction faster than THF, likely due to better solubility of the iminium intermediates and slightly higher polarity without coordinating strongly to the boron species.

    • THF: Use if the substrate has solubility issues in DCE, but expect slower kinetics.

  • Acetic Acid (The "Secret" Ingredient):

    • For aldehydes, AcOH is optional.[5][6] For aromatic ketones , it is mandatory .

    • Without AcOH, the imine formation equilibrium is too slow, and the ketone may eventually reduce to the alcohol (slowly) or simply not react.

  • Steric Hindrance:

    • Ortho-substituted aromatic ketones are notoriously difficult.

    • Solution: Switch to Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

    • Protocol Variant: Stir Ketone + Amine + Ti(OiPr)₄ (neat or in THF) for 12h to force imine formation before adding the reducing agent (often NaBH₃CN is used here, but STAB can be used if added carefully after imine formation).

Safety & Handling

  • Toxicity: STAB is less toxic than Sodium Cyanoborohydride (NaBH₃CN), avoiding the risk of residual cyanide in pharmaceutical products.

  • Quenching: STAB generates 3 equivalents of acetic acid and boric acid upon quenching. Ensure adequate ventilation and base capacity (NaHCO₃) to neutralize the acid.

  • Incompatibility: Do not use STAB with strong oxidizers or in protic solvents like Methanol (MeOH) for the reaction phase, as it decomposes faster than the reductive amination rate (unlike NaBH₃CN).

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures. J. Org.[10] Chem. 1996 , 61, 3849-3862.[1][5]

  • Abdel-Magid, A. F. ; Mehrman, S. J.[10] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Org. Process Res. Dev. 2006 , 10, 971-1031.[10]

  • Gribble, G. W. Sodium Triacetoxyborohydride.[2][3][6] Encyclopedia of Reagents for Organic Synthesis. 2001 .[11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Anilines

Welcome to the technical support center for the N-alkylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common problems encountered during the N-alkylation of anilines in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My N-alkylation reaction is resulting in a low yield of the desired product.

Low yields are a frequent challenge and can stem from multiple factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the reductive alkylation of aniline, optimizing these factors can significantly improve yields.[1] Some reactions may be too slow at room temperature and require heating to achieve a reasonable rate.[2]

    • Actionable Advice: Systematically screen a range of temperatures and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and avoid decomposition at elevated temperatures.[3]

  • Inappropriate Choice of Base: The base plays a crucial role in deprotonating the aniline or neutralizing acid byproducts.[2] For anilines with electron-withdrawing groups, which have lower basicity, a stronger base is often necessary.[2]

    • Actionable Advice: The strength (pKa) of the base is a key consideration. For weakly nucleophilic anilines, stronger bases like potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2]

  • Poor Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can stabilize charged intermediates.[2] However, the optimal solvent can be highly reaction-dependent. For example, in some visible-light-induced N-alkylations, hexane proved to be the most suitable solvent.[4]

  • Catalyst Inactivity or Deactivation: In catalytic reactions, such as those employing the "borrowing hydrogen" methodology with alcohols, the choice and preparation of the catalyst are critical.[1][5][6] Catalyst deactivation can occur due to the deposition of carbonaceous materials ("coke") on the catalyst surface.[1]

    • Actionable Advice: For catalysts like copper chromite, pre-reduction with hydrogen before the reaction can significantly increase the yield.[1] If catalyst deactivation is suspected in continuous or repeated batch reactions, regeneration protocols may be necessary.[1]

Issue 2: I am observing significant amounts of N,N-dialkylated aniline (over-alkylation).

Over-alkylation is a common side reaction because the mono-N-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][3][7]

Potential Causes & Solutions:

  • Unfavorable Stoichiometry: Using a 1:1 molar ratio of aniline to the alkylating agent often leads to a mixture of mono- and di-alkylated products.

    • Actionable Advice: Employ a stoichiometric excess of the aniline relative to the alkylating agent (e.g., 2:1 or 3:1).[3] This increases the probability of the alkylating agent reacting with the more abundant primary amine.[7]

  • High Local Concentration of the Alkylating Agent: Rapid addition of the alkylating agent can lead to localized high concentrations, promoting a second alkylation event.

    • Actionable Advice: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of over-alkylation.[3][8]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of the N,N-dialkylated product.

    • Actionable Advice: Monitor the reaction closely by TLC or GC-MS and stop the reaction once the optimal amount of the mono-alkylated product has formed.[3]

  • Inappropriate Solvent: The choice of solvent can influence selectivity.

    • Actionable Advice: In some cases, ionic liquids have been shown to improve selectivity for mono-alkylation.[7][9]

Issue 3: My reaction is producing C-alkylated byproducts.

C-alkylation, the alkylation of the aniline ring, is another potential side reaction, particularly with certain catalysts and under specific conditions.[1]

Potential Causes & Solutions:

  • Reaction Temperature: C-alkylation is generally favored at higher temperatures (above 300°C), while N-alkylation tends to occur at lower temperatures (around 250-350°C).[10]

    • Actionable Advice: Carefully control the reaction temperature to favor N-alkylation.

  • Catalyst Choice: The type of catalyst can significantly influence the selectivity between N- and C-alkylation.

    • Actionable Advice: Zeolite catalysts with specific pore sizes can be used to selectively promote N-alkylation by sterically hindering the approach to the aromatic ring.[10]

  • Solvent Effects: The solvent can play a crucial role in directing the chemoselectivity.

    • Actionable Advice: In some acid-catalyzed reactions with ortho-quinone methides, a switch from a nonpolar solvent like toluene (favoring N-alkylation) to a polar protic solvent like hexafluoroisopropanol (HFIP) can promote C-alkylation.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the N-alkylation of anilines.

Q1: What are the main methods for the N-alkylation of anilines?

There are several common strategies for N-alkylation:

  • Direct N-Alkylation with Alkyl Halides: This is a classical method involving the reaction of an aniline with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[3][12]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer": This is a greener approach that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Co). This method produces water as the only byproduct.[3][6][13][14][15]

  • Reductive Amination: This is a two-step, one-pot process where an aniline reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the N-alkylated aniline.[3]

Q2: How do electron-donating and electron-withdrawing groups on the aniline ring affect the reaction?

The electronic properties of the aniline substrate have a significant impact on its reactivity:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and generally increasing the reaction rate.[1]

  • Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the nitrogen, making the aniline less nucleophilic and often requiring more forcing reaction conditions (e.g., stronger base, higher temperature) to achieve a good yield.[2][12]

Q3: How can I monitor the progress of my N-alkylation reaction?

Regular monitoring is key to optimizing reaction time and maximizing the yield of the desired product while minimizing side reactions. The most common techniques are:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of the product(s).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information on the conversion of the starting material and the relative amounts of products and byproducts.[16]

Q4: What are some key considerations for purifying the N-alkylated aniline product?

Purification can sometimes be challenging, especially if the polarities of the desired product and byproducts (like the N,N-dialkylated aniline) are similar.[3]

  • Column Chromatography: This is a very common method for purification. Using a long column with a shallow solvent gradient can improve the separation of closely related compounds.[3][17]

  • Extraction: A standard aqueous work-up is often used to remove the base and other water-soluble impurities.[12][18]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[17]

Visualizing the Workflow

General Workflow for Optimizing N-Alkylation of Anilines

G start Start: Define Aniline and Alkylating Agent reagent_selection Select Initial Conditions: - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Temperature (e.g., 80°C) start->reagent_selection run_reaction Run Small-Scale Reaction reagent_selection->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor analyze Analyze Outcome: - Yield - Purity (Side Products?) monitor->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot Low Yield or Side Products optimize Optimize Conditions analyze->optimize Good Initial Result troubleshoot->reagent_selection Adjust Parameters scale_up Scale-Up Reaction optimize->scale_up purify Purify Product scale_up->purify characterize Characterize Final Product purify->characterize end End characterize->end

Caption: A general workflow for the systematic optimization of aniline N-alkylation reactions.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree to systematically troubleshoot low yields in N-alkylation reactions.

Quantitative Data Summary

Table 1: Common Bases for N-Alkylation of Anilines

BaseTypical Use CaseConsiderations
K₂CO₃, Cs₂CO₃General purpose, often with more reactive anilines and alkyl halides.[2][8]May be insufficient for deactivated anilines.[2]
NaH, KOtBuDeactivated anilines (with electron-withdrawing groups).[2][8]Stronger bases, require anhydrous conditions.
NaHCO₃Mild conditions, but often too weak for less reactive systems.[2][12]Can be used when a very mild base is required.

Table 2: Common Solvents for N-Alkylation of Anilines

SolventPropertiesTypical Use Case
DMF, DMSOPolar aproticGood for dissolving a wide range of reactants and stabilizing charged intermediates.[2]
Acetonitrile (ACN)Polar aproticA common choice for many nucleophilic substitution reactions.[2]
Toluene, XyleneNonpolarUseful for higher temperature reactions.[11][12][18]
THFPolar aproticOften used in reactions with strong bases like NaH.[8]
Ionic Liquids-Can improve selectivity and reaction rates in some cases.[9]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide

This protocol is a representative example for the direct alkylation of an aniline with an alkyl halide using a carbonate base.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (1.0 eq.).

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).[2]

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.[2]

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[17]

Protocol 2: N-Alkylation using the "Borrowing Hydrogen" Method with an Alcohol

This protocol is a general representation of a catalytic N-alkylation using an alcohol as the alkylating agent.

  • Setup: In a reaction vessel (e.g., a sealed tube or a flask with a reflux condenser), combine the aniline (1.0 eq.), the alcohol (1.2 eq.), the transition metal catalyst (e.g., a manganese pincer complex, 1-2 mol%), and a base (e.g., KOtBu, 1.5 eq.).[6][19]

  • Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene or n-octane) and, if necessary, degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).[20]

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 110-140°C) for the required time.[20] Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired N-alkylated aniline.

References

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]

  • Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. - ResearchGate. [Link]

  • Reaction mechanism for the N-alkylation reaction - ResearchGate. [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - RSC Publishing. [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. [Link]

  • Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/B509851C. [Link]

  • Selective N-alkylation of aniline in the presence of zeolite catalysts - Google P
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. [Link]

  • N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing). [Link]

  • Reductive alkylation of aniline over copper chromite catalyst: Optimization ofreaction condition. [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst - Organic Chemistry Portal. [Link]

  • N‐Alkylation of aniline with benzyl alcohol - ResearchGate. [Link]

  • Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... - ResearchGate. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D. [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. [Link]

  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. [Link]

  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions - ResearchGate. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology - TSI Journals. [Link]

  • N-Alkylation of Anilines with Primary Alcohols by MOF-Derived CoN Nanoparticles on N-Doped Carbon. [Link]

Sources

Optimization

challenges in the purification of secondary aromatic amines

Technical Support Center: Purification of Secondary Aromatic Amines Status: Online Operator: Senior Application Scientist Case ID: SAA-PUR-001 Introduction Welcome to the Technical Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Secondary Aromatic Amines

Status: Online Operator: Senior Application Scientist Case ID: SAA-PUR-001

Introduction

Welcome to the Technical Support Center. You are likely here because your secondary aromatic amine (e.g., N-alkylaniline derivative) is behaving poorly: it is streaking on silica, turning black upon exposure to air, or co-eluting with primary amine precursors.

Secondary aromatic amines (SAAs) present a unique "perfect storm" of purification challenges:

  • Basicity: They hydrogen-bond to acidic silanols on silica gel, causing peak tailing.

  • Oxidation Potential: They are electron-rich and prone to radical oxidation, forming colored impurities (quinones/imines).

  • Structural Similarity: They often possess similar polarity to their primary (

    
    ) and tertiary (
    
    
    
    ) counterparts, making separation difficult.

This guide provides modular troubleshooting workflows to resolve these specific failure modes.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Complaint: "My compound streaks across the column and never elutes as a tight band. I'm losing mass and purity."

Root Cause: Standard silica gel is acidic (pH ~5). The lone pair on the secondary amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups via hydrogen bonding. This acts as a "secondary retention mechanism" that drags the compound, causing tailing.

The Solution: The "Silica Shielding" Protocol You must neutralize the silica surface before or during the run to disable these acidic sites.

Protocol A: Mobile Phase Modifier (Standard)
  • Reagent: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 1% to 3% (v/v).

  • Procedure:

    • Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).[1][2]

    • Add 1% TEA to the solvent mixture.

    • Critical Step: Flush the column with 2–3 column volumes (CV) of this modified solvent before loading your sample.[2] This "pre-saturates" the silica sites.

    • Run the column normally.[2][3]

Protocol B: The "Slurry Deactivation" (For Sensitive Separations)

If TEA interferes with your detection (UV cutoff) or reaction, use this pre-treatment.

  • Slurry the silica gel in the starting eluent (e.g., Hexane).[2]

  • Add 2% TEA to the slurry and stir for 5 minutes.

  • Pack the column.[2]

  • Flush with pure mobile phase (no TEA) for 2 CVs. The TEA remains bound to the active silanols, leaving the bulk solvent neutral.

Visualization: Mechanism of Silanol Blocking

SilicaBlocking cluster_0 Standard Silica Surface cluster_1 TEA-Modified Surface Silanol Acidic Silanol (Si-OH) Interaction Strong H-Bond (Tailing) Silanol->Interaction Amine Target Amine (R2-NH) Amine->Interaction BlockedSilanol Silanol-TEA Complex (Si-O-...HNEt3) Interaction->BlockedSilanol Add 1% TEA Elution Clean Elution (Tight Band) FreeAmine Target Amine (Free Base) FreeAmine->Elution

Caption: Addition of Triethylamine (TEA) preferentially binds to acidic silanol sites, preventing the target secondary amine from "sticking" and allowing it to elute freely.

Module 2: Stability & Oxidation (The "Color Change" Issue)

User Complaint: "My product was a pale yellow oil, but after the column/drying, it turned dark brown/black."

Root Cause: Secondary aromatic amines are easily oxidized by atmospheric oxygen, a process catalyzed by light and trace metals in silica. This forms highly colored radical cations and diazo species.

Troubleshooting Protocol:

FactorCorrective Action
Solvents Degas all solvents. Dissolved oxygen in large volumes of eluent is the primary oxidant. Sparge with Argon/Nitrogen for 15 mins before use.
Workup Do not dry to completion on a rotavap bath >40°C. Heat accelerates oxidation. Remove bulk solvent, then switch to a high-vacuum manifold immediately.
Storage Store under inert gas (Argon) in the dark. If the compound is unstable as a free base, convert it to a salt (see Module 3) immediately.
Additives Add a trace of antioxidant (e.g., BHT - Butylated hydroxytoluene) to the collection flask if the compound is strictly for intermediate use.

Module 3: Isolation of Oils (The "Solidification" Issue)

User Complaint: "I cannot get my amine to crystallize; it remains a viscous oil containing impurities."

Root Cause: Many secondary aromatic amines are oils at room temperature due to disrupted crystal packing (N-alkyl steric bulk). Oils are notoriously difficult to purify further without distillation.

The Solution: Salt Formation & Recrystallization Converting the amine to a salt (HCl, Oxalate, or Tosylate) increases the melting point, allowing purification by recrystallization.[4]

Protocol: Hydrochloric Salt Formation

  • Dissolve the crude amine oil in a minimal amount of Diethyl Ether or Ethyl Acetate .[4]

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (commercial) or HCl/Dioxane.

  • The amine hydrochloride will precipitate immediately as a white/off-white solid.

  • Filtration: Filter the solid under Argon (to prevent hygroscopic water absorption).

  • Recrystallization: Recrystallize from hot Ethanol or Isopropanol.

Visualization: Salt Formation Workflow

SaltFormation Crude Crude Amine (Oil) + Impurities Dissolve Dissolve in Et2O/EtOAc (0°C) Crude->Dissolve Acidify Add HCl (in Ether/Dioxane) Dissolve->Acidify Precipitate Precipitate Forms (R2-NH2+ Cl-) Acidify->Precipitate Filter Filter & Wash (Removes soluble impurities) Precipitate->Filter Recryst Recrystallize (EtOH/iPrOH) Filter->Recryst

Caption: Workflow for converting difficult-to-purify oils into crystalline salts, separating them from non-basic impurities.[4]

Module 4: Separation from Primary/Tertiary Amines

User Complaint: "I have a mixture of starting material (


), product (

), and over-alkylated byproduct (

)."

Data Table: Separation Strategies

Impurity TypePolarity (Relative)Separation Strategy
Tertiary (

)
Low (Elutes 1st)Chromatography: Use a non-polar gradient (e.g., 100% Hexane

5% EtOAc). The

amine often elutes well before the

due to lack of H-bond donation.
Secondary (

)
Medium (Elutes 2nd)Target Compound.
Primary (

)
High (Elutes 3rd)Chemical Scavenging: If chromatography fails, add Acetic Anhydride (1.1 equiv relative to

amine) to the crude. The

amine acetylates much faster than the hindered

amine. The resulting amide is much less polar and easily separated.

FAQ: Why not use Acid-Base Extraction?

  • Answer: While effective for separating amines from neutrals, it is poor for separating aromatic

    
     vs 
    
    
    
    amines. Their pKa values are too similar (Aniline pKa
    
    
    4.6; N-methylaniline pKa
    
    
    4.8). You cannot selectively protonate one over the other in a separatory funnel.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. [Link]

  • Royal Society of Chemistry. "Catalytic Reductive N-Alkylation of Amines: Purification Protocols." RSC Advances Supplementary Information. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. [Link]

  • University of Calgary. "Recrystallization Techniques and Solvent Selection." UCalgary Chem Lab Manual. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Methoxyphenylamine Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomeric Position The substitution pattern of a functional group on an aromatic ring can dramatically alter a molecule's i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Position

The substitution pattern of a functional group on an aromatic ring can dramatically alter a molecule's interaction with biological targets. In the case of methoxyphenylamine, the position of the methoxy group—ortho (2-), meta (3-), or para (4-)—profoundly influences its pharmacological profile. This guide will dissect these differences, exploring their impact on key biological processes including neurotransmitter modulation and enzyme inhibition. Understanding these isomeric distinctions is critical for the rational design of novel therapeutics and for elucidating the mechanisms of action of related compounds.

Comparative Analysis of Biological Activities

The biological activities of the methoxyphenylamine isomers are multifaceted, primarily revolving around their interaction with monoamine systems. While direct comparative studies on all three isomers are limited, a comprehensive picture can be constructed by examining available data on each isomer and the structure-activity relationships (SAR) of closely related phenethylamines.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters.[1] Their inhibition can lead to increased levels of these neurotransmitters in the synapse, a mechanism central to the action of many antidepressant and neuroprotective drugs. The position of the methoxy group on the phenyl ring of methoxyphenylamine is a key determinant of its potency and selectivity as a MAO inhibitor.

Generally, the para-substituted isomer, p-methoxyphenethylamine (p-MPEA), is known to be a substrate for and inhibitor of MAO, with a preference for MAO-B.[2] The metabolism of p-MPEA is thought to render it largely inactive in vivo.[2] For related chalcones, a class of compounds with some structural similarities, methoxy substitution at the para position has been associated with potent and selective MAO-B inhibition.[3]

Table 1: Comparative Monoamine Oxidase (MAO) Inhibition Profile (Inferred)

IsomerTargetPotency (IC50)SelectivityCitation
ortho-Methoxyphenylamine MAO-A / MAO-BData not available; potentially selective for neuronal MAO.Likely selective[4]
meta-Methoxyphenylamine MAO-A / MAO-BData not available.Unknown
para-Methoxyphenylamine MAO-B > MAO-ASubstrate and inhibitor.Selective for MAO-B[2]

Note: Data for ortho- and meta-isomers is inferred from structure-activity relationships of related compounds due to a lack of direct comparative studies.

Interaction with Serotonin Receptors

The serotonin (5-HT) system is a primary target for many psychoactive compounds. The affinity and functional activity of phenethylamines at various 5-HT receptor subtypes are highly dependent on their substitution patterns.

Studies on related N-benzyltryptamines have shown that meta- and ortho-methoxy substitution on the benzyl ring can enhance affinity for the 5-HT2A receptor, while para-substitution can be less favorable.[5] This suggests a similar trend may be observed with the methoxyphenylamine isomers. Specifically, the positioning of the methoxy group in the ortho or meta position may facilitate more favorable interactions within the receptor's binding pocket.

p-Methoxyphenethylamine (p-MPEA) has been shown to induce the "serotonin syndrome" in mice, a behavioral response associated with increased serotonergic activity. This effect is believed to be primarily mediated by the release and inhibition of reuptake of serotonin from presynaptic nerve terminals, rather than direct receptor agonism.

Table 2: Comparative Serotonin (5-HT) Receptor Interaction Profile (Inferred)

IsomerReceptor Target(s)Affinity (Ki)Functional ActivityCitation
ortho-Methoxyphenylamine 5-HT2APotentially higher affinity than para-isomer.Unknown[5]
meta-Methoxyphenylamine 5-HT2APotentially higher affinity than para-isomer.Unknown[5]
para-Methoxyphenylamine 5-HT ReceptorsVery low affinity for rat stomach fundus strip receptors (A2 = 7,940 nM).Serotonin releasing agent and reuptake inhibitor.[2]

Note: Data for ortho- and meta-isomers is inferred from structure-activity relationships of related compounds due to a lack of direct comparative studies.

Effects on Locomotor Activity

Locomotor activity is a behavioral measure often used to assess the stimulant or depressant effects of a compound. The influence of methoxyphenylamine isomers on locomotor activity is likely mediated by their effects on dopamine and norepinephrine systems, in addition to serotonin.

A study on meta-substituted N-ethylamphetamines found that the stimulant effects on locomotor activity were inversely related to the steric size of the meta-substituent. This suggests that the smaller methoxy group at the meta position might allow for greater stimulant activity compared to bulkier substituents. While this study was on N-ethylamphetamines, it provides a valuable insight into the potential structure-activity relationships for methoxyphenylamines.

For p-MPEA, animal studies have reported a range of effects including catalepsy, catatonia, and a hypokinetic rigid syndrome, which suggest a more complex, and potentially inhibitory, effect on motor activity at higher doses.[2]

Table 3: Comparative Effects on Locomotor Activity (Inferred)

IsomerEffect on Locomotor ActivityPotential MechanismCitation
ortho-Methoxyphenylamine Unknown
meta-Methoxyphenylamine Potentially stimulant, with activity influenced by steric factors.Release of catecholamines.
para-Methoxyphenylamine Complex effects, including hyperactivity at lower doses and catalepsy at higher doses.Serotonin release; potential interactions with dopamine systems.[2]

Note: Data for ortho- and meta-isomers is inferred from structure-activity relationships of related compounds due to a lack of direct comparative studies.

Experimental Protocols

To facilitate further research and validation of the comparative biological activities of methoxyphenylamine isomers, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a continuous spectrophotometric method to determine the inhibitory potential of the methoxyphenylamine isomers on MAO-A and MAO-B.

Objective: To determine the IC50 values of ortho-, meta-, and para-methoxyphenylamine for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) and Benzylamine (for MAO-B) as substrates

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds (methoxyphenylamine isomers) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 316 nm and 250 nm

Procedure:

  • Prepare Reagents: Prepare working solutions of enzymes, substrates, and test compounds in potassium phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Test compound at various concentrations (typically in a serial dilution)

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin reading the absorbance at the appropriate wavelength (316 nm for the product of kynuramine deamination, 4-hydroxyquinoline; 250 nm for the product of benzylamine deamination, benzaldehyde) at regular intervals for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Diagram of MAO Inhibition Assay Workflow:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, Substrate, Test Compounds Setup Assay Setup in 96-well Plate Reagents->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Add Substrate Preincubation->Initiate Measure Kinetic Measurement (Spectrophotometer) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the in vitro MAO inhibition assay.

In Vivo Locomotor Activity Assessment

This protocol describes the open field test to assess the effects of methoxyphenylamine isomers on spontaneous locomotor activity in rodents.

Objective: To quantify the effects of ortho-, meta-, and para-methoxyphenylamine on horizontal and vertical locomotor activity in mice.

Materials:

  • Adult male C57BL/6 mice

  • Open field apparatus (a square arena with walls, typically equipped with infrared beams or a video tracking system)

  • Test compounds (methoxyphenylamine isomers) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control solution

  • Syringes and needles for administration (e.g., intraperitoneal injection)

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into the open field arena and allow it to explore freely for a 30-minute habituation period. This minimizes the influence of novelty-induced activity.

  • Compound Administration: After habituation, remove the mice from the arena and administer the test compound or vehicle control via the chosen route (e.g., i.p. injection).

  • Testing: Immediately after injection, place the mouse back into the center of the open field arena.

  • Data Collection: Record locomotor activity for a predefined period (e.g., 60-120 minutes) using the automated tracking system. Key parameters to measure include:

    • Total distance traveled (horizontal activity)

    • Time spent in the center versus the periphery of the arena (anxiolytic/anxiogenic effects)

    • Number of rearing events (vertical activity)

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different isomers and doses to the vehicle control group.

Diagram of Locomotor Activity Experimental Workflow:

Locomotor_Activity_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimation Acclimate Mice to Testing Room Habituation Habituate Mice to Open Field Arena Acclimation->Habituation Administration Administer Test Compound or Vehicle Habituation->Administration Placement Place Mouse in Open Field Administration->Placement Recording Record Locomotor Activity Placement->Recording Data_Analysis Analyze Data (Distance, Rearing, etc.) Recording->Data_Analysis Comparison Compare Isomer Effects Data_Analysis->Comparison

Caption: Experimental workflow for locomotor activity assessment.

Signaling Pathways

The biological effects of methoxyphenylamine isomers are mediated through their interaction with various signaling pathways, primarily those regulated by monoamine neurotransmitters.

Monoaminergic Signaling

The primary mechanism of action for these isomers involves the modulation of serotonin, dopamine, and norepinephrine levels in the synapse. This can occur through several mechanisms:

  • Inhibition of MAO: As discussed, inhibition of MAO-A and/or MAO-B prevents the breakdown of monoamine neurotransmitters, leading to their increased availability in the presynaptic terminal and subsequent release into the synapse.

  • Reversal of Transporter Function: Some phenethylamines can act as substrates for monoamine transporters (SERT, DAT, NET), leading to their reversal and the non-vesicular release of neurotransmitters from the presynaptic neuron. p-MPEA is known to be a serotonin releasing agent.

  • Receptor Binding: While direct receptor agonism appears to be a less prominent mechanism for p-MPEA, the potential for ortho- and meta-isomers to directly interact with receptors like 5-HT2A should not be discounted, as suggested by SAR studies of related compounds.[5]

Diagram of Monoaminergic Synapse Modulation:

Monoaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO Vesicle Vesicle (Monoamines) Monoamines Monoamines Vesicle->Monoamines Release Transporter Transporter (SERT, DAT, NET) Transporter->MAO Metabolism Monoamines->Transporter Reuptake Receptor Postsynaptic Receptors Monoamines->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Isomer Methoxyphenylamine Isomer Isomer->MAO Inhibition Isomer->Transporter Release/ Reuptake Inhibition Isomer->Receptor Direct Binding?

Caption: Potential mechanisms of action at a monoaminergic synapse.

Conclusion

The positional isomerism of the methoxy group on the phenethylamine scaffold is a critical determinant of biological activity. While direct, comprehensive comparative data for ortho-, meta-, and para-methoxyphenylamine is not yet available, the existing literature and structure-activity relationships of related compounds allow for informed hypotheses. The para-isomer appears to primarily act as a selective MAO-B inhibitor and serotonin releasing agent. The ortho- and meta-isomers, based on SAR trends, may exhibit enhanced affinity for certain serotonin receptors. Further research, employing the standardized protocols outlined in this guide, is necessary to fully elucidate the distinct pharmacological profiles of these isomers. Such studies will be invaluable for advancing our understanding of monoaminergic systems and for the development of novel, targeted therapeutics.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem. PubChem. [Link]

  • Analysis of the effects of p-methoxy-phenylethylamine on spinal cord neurones. British Journal of Pharmacology. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

  • 4-Methoxyphenethylamine - Wikipedia. Wikipedia. [Link]

  • Calculated PAs of ortho-, meta-, and para-Methoxyphenols... - ResearchGate. ResearchGate. [Link]

  • 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PLOS ONE. [Link]

  • Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology. [Link]

  • Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives. Journal of Neural Transmission. [Link]

  • Structure-Activity Study of Phenethylamines as Substrates of Biosynthetic Enzymes of Sympathetic Transmitters. Journal of Medicinal Chemistry. [Link]

  • Substituted methoxyphenethylamine - Wikipedia. Wikipedia. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

  • Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamine. Psychopharmacology. [Link]

  • Behavioral and biochemical effects of para-methoxyphenylethylamine. Research Communications in Chemical Pathology and Pharmacology. [Link]

  • (PDF) Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. ResearchGate. [Link]

  • (PDF) Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

  • Monoamine oxidase inhibitory properties of optical isomers and N-substituted derivatives of 4-methylthioamphetamine. Semantic Scholar. [Link]

  • From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs. MDPI. [Link]

  • O-Methyltyramine | C9H13NO | CID 4657 - PubChem. PubChem. [Link]

  • Isomescaline - Wikipedia. Wikipedia. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules. [Link]

  • Monoamine Oxidase Inhibitory Activity of Methoxy-Substituted Chalcones. International Journal of Biological Macromolecules. [Link]

  • Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines. British Journal of Pharmacology. [Link]

  • Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. ACS Omega. [Link]

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Comparative

Comparative Guide: Analysis of Diastereomers of N-Substituted Phenylethylamines

Executive Summary Objective: This guide provides a technical comparison of analytical methodologies for separating and identifying diastereomers of N-substituted phenylethylamines. This chemical class includes critical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of analytical methodologies for separating and identifying diastereomers of N-substituted phenylethylamines. This chemical class includes critical pharmaceutical agents (e.g., ephedrine, pseudoephedrine) and regulated psychoactive substances (e.g., methamphetamine, MDMA).

Core Insight: Unlike enantiomers, diastereomers possess distinct physicochemical properties (boiling point, solubility, dipole moment). Consequently, they can often be separated using achiral stationary phases. However, the subtle structural differences between erythro and threo forms necessitate precise optimization of chromatographic conditions or spectroscopic parameters.

This guide evaluates three primary workflows:

  • HPLC/UHPLC: The standard for pharmaceutical quality control (QC).

  • GC-MS: The gold standard for forensic analysis and complex biological matrices.

  • NMR Spectroscopy: The definitive tool for structural elucidation and conformational analysis.

Part 1: Structural Basis & Thermodynamic Properties

The separation of phenylethylamine diastereomers relies on the spatial arrangement of substituents at the


 and 

carbon centers. The classic model for this analysis is the Ephedrine (Erythro) vs. Pseudoephedrine (Threo) pair.
  • Erythro Isomer (Ephedrine): The bulky phenyl and methyl groups can adopt a gauche interaction to facilitate intramolecular Hydrogen bonding between the hydroxyl and amine groups.

  • Threo Isomer (Pseudoephedrine): The bulky groups adopt an anti conformation to minimize steric strain, which is thermodynamically more stable but alters the dipole moment.

These conformational preferences result in distinct coupling constants (


)  in NMR and different retention factors (

)
in chromatography.
Diagram 1: Analytical Decision Matrix

Figure 1: Strategic workflow for selecting the appropriate analytical method based on sample type and data requirements.

AnalyticalDecisionTree Start Sample Input MatrixCheck Is Matrix Complex? (e.g., Plasma, Urine) Start->MatrixCheck PurityCheck Is it a Pure Standard? Start->PurityCheck GC_Decision GC-MS Method MatrixCheck->GC_Decision Yes (High Sensitivity) HPLC_Decision HPLC/UHPLC Method MatrixCheck->HPLC_Decision No (Aqueous/Polar) PurityCheck->HPLC_Decision Purity % NMR_Decision NMR Spectroscopy PurityCheck->NMR_Decision Structural Proof Derivatization Req. Derivatization (e.g., TFAA, TPC) GC_Decision->Derivatization Achiral Achiral C18/Phenyl (Diastereomers only) HPLC_Decision->Achiral Diastereomers Chiral Chiral Column (Enantiomer separation) HPLC_Decision->Chiral Full Isomer Profile StructuralID Conformational Analysis (J-Coupling) NMR_Decision->StructuralID

Part 2: Chromatographic Separation (HPLC vs. GC)

High-Performance Liquid Chromatography (HPLC)

HPLC is preferred for thermolabile compounds or when derivatization is undesirable. While diastereomers can be separated on achiral columns, chiral columns provide superior resolution for simultaneous separation of all four stereoisomers (enantiomeric pairs of diastereomers).

Key Performance Indicator: Resolution (


). A value of 

indicates baseline separation.

Table 1: Comparative HPLC Methodologies

ParameterAchiral Method (C18)Chiral Method (Amylose-based)
Target Diastereomers only (e.g., Eph vs. Pseudo)All 4 Stereoisomers
Stationary Phase C18 or Phenyl-HexylAmylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Phosphate Buffer (pH 3.0) / MeOHHexane / Ethanol / DEA (Normal Phase)
Mechanism Hydrophobic interaction & shape selectivityInclusion complexation & H-bonding
Typical

1.2 - 1.8> 2.5
Pros Low cost, robust, standard QCHigh specificity, direct enantiomer resolution
Cons Cannot separate enantiomersExpensive columns, solvent restrictions

Expert Insight: For achiral separation of N-substituted phenylethylamines, pH control is critical . At low pH (< 3.0), the amine is fully protonated, reducing silanol interactions and peak tailing. However, using a Phenyl-Hexyl column can offer unique selectivity for these aromatic compounds due to


 interactions, often resolving diastereomers that co-elute on standard C18 columns.
Gas Chromatography - Mass Spectrometry (GC-MS)

GC-MS is the forensic workhorse. However, phenylethylamines are polar and basic, leading to poor peak shape on non-polar columns. Derivatization is mandatory to improve volatility and reduce polarity.

Chiral Derivatization Strategy: To separate enantiomers on an achiral GC column, they must be converted into diastereomers using a Chiral Derivatizing Agent (CDA).

  • Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC).

  • Mechanism: The L-proline moiety binds to the amine, creating a diastereomeric amide.

Diagram 2: Chiral Derivatization Mechanism

Figure 2: Conversion of enantiomers to diastereomers using L-TPC, enabling separation on achiral stationary phases.

Derivatization Racemic Racemic Mixture (R-amine + S-amine) Reaction Acylation Reaction Racemic->Reaction Reagent Chiral Reagent (L-TPC) (S-configuration) Reagent->Reaction Prod1 Diastereomer 1 (R-amine-S-TPC) Reaction->Prod1 Prod2 Diastereomer 2 (S-amine-S-TPC) Reaction->Prod2 Separation Separable on Achiral GC Column Prod1->Separation Different Physical Props Prod2->Separation

Part 3: Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) provides the absolute structural proof of diastereomerism. The key differentiator is the vicinal proton-proton coupling constant (


) between the 

-methine and

-methine protons.

Mechanism:

  • Erythro (Ephedrine): Predominantly exists in a conformation where the

    
     and 
    
    
    
    protons are gauche.
  • Threo (Pseudoephedrine): Predominantly exists in a conformation where the

    
     and 
    
    
    
    protons are anti.

Data Comparison:

IsomerConformationCoupling Constant (

)
Chemical Shift (

)
Erythro Gauche~4.0 Hz Shielded (Upfield)
Threo Anti~8.0 Hz Deshielded (Downfield)

Protocol Note: For N-substituted analogs lacking a


-hydroxyl group (e.g., methamphetamine), chiral solvating agents (like Mosher's acid) must be added to the NMR tube to induce diastereomeric chemical shift non-equivalence.

Part 4: Experimental Protocols

Protocol A: HPLC Separation (QC Method)

Application: Routine purity analysis of Ephedrine/Pseudoephedrine.

  • Column Preparation: Equilibrate a C18 column (4.6 x 150 mm, 5 µm) with mobile phase for 30 mins.

  • Mobile Phase: Mix Phosphate Buffer (pH 3.0) and Acetonitrile in a 90:10 ratio.

    • Why pH 3.0? Ensures amine protonation (

      
      ) to prevent peak tailing.
      
  • Flow Rate: Set to 1.0 mL/min.

  • Detection: UV at 210 nm (low wavelength required due to weak chromophore of the phenyl ring).

  • Injection: 10 µL of 0.1 mg/mL sample dissolved in mobile phase.

  • Validation: Calculate Resolution (

    
    ) between diastereomer peaks. Acceptance criteria: 
    
    
    
    .
Protocol B: GC-MS Derivatization (Forensic Method)

Application: Trace analysis of amphetamine derivatives in biological matrices.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) on urine/plasma sample at pH 12 using ethyl acetate.

  • Drying: Evaporate solvent under nitrogen stream at 40°C.

  • Derivatization:

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate.

    • Incubate at 65°C for 20 minutes.

    • Chemistry: Converts the polar N-H and O-H groups into volatile trifluoroacetyl esters/amides.

  • Reconstitution: Evaporate excess reagent and reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS).

    • Temp Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C.

References

  • Vertex AI Search. (2025). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Scilit. 1

  • Phenomenex. (2022).[2][3] Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column. Phenomenex Application Guide. 3

  • National Institutes of Health (NIH). (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry. PubMed. 2

  • Royal Society of Chemistry. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography. RSC Publishing. 4

  • King Saud University. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. 5

Sources

Validation

Cross-Validation of Analytical Methods for Chiral Amines: A Comprehensive Guide to SFC, HPLC, and GC

The stereochemical purity of chiral amines is a critical quality attribute in pharmaceutical development, as different enantiomers of a chiral drug can exhibit drastically different pharmacological activities and toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical purity of chiral amines is a critical quality attribute in pharmaceutical development, as different enantiomers of a chiral drug can exhibit drastically different pharmacological activities and toxicity profiles (1)[1]. Consequently, regulatory agencies mandate rigorous control and analysis of enantiomeric excess (ee). To ensure absolute confidence in these determinations, relying on a single analytical dimension is a systemic risk. Cross-validation—the systematic comparison of a primary analytical method against an orthogonal technique—is essential to detect hidden co-elutions, baseline integration errors, or derivatization-induced racemization (2)[2].

This guide provides an objective comparison of Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) for chiral amine analysis, supported by self-validating experimental protocols.

Mechanistic Foundations of Enantioseparation

The Chiral Amine Challenge & The Causality of Additives

The basic nitrogen atom in primary and secondary amines presents a unique analytical challenge: it is highly prone to deleterious secondary interactions with residual silanols (Si-OH) on silica-based stationary phases. These silanols act as weak acids, leading to strong ion-exchange interactions with the protonated amine, which manifests as severe peak tailing and compromised resolution (


) (3)[3].

To counteract this, the selection of mobile phase additives is critical. In both HPLC and SFC, utilizing a synergistic mixture of an acid (e.g., 0.3% Trifluoroacetic acid, TFA) and a base (e.g., 0.2% Triethylamine, TEA) is highly effective (4)[4]. The causality here is two-fold: TEA competitively binds to and masks the acidic silanol sites on the silica support. Simultaneously, TFA acts as an ion-pairing agent, neutralizing the charge of the basic amine and facilitating its partitioning into the lipophilic Chiral Stationary Phase (CSP), thereby restoring peak symmetry.

Chiral Stationary Phases (CSPs)
  • Cyclofructan CSPs (e.g., Larihc CF6-P): Possess crown ether moieties that form highly specific inclusion complexes with primary amines. They are exceptionally effective in SFC, separating up to 85% of screened primary amines in polar organic modes (5)[5].

  • Polysaccharide CSPs (e.g., Amylose/Cellulose Phenylcarbamates): The gold standard for HPLC, relying on hydrogen bonding, dipole-dipole interactions, and steric fit within their helical grooves (6)[6].

The Cross-Validation Workflow

A robust cross-validation strategy typically pairs a direct fluid-phase method (SFC) with an orthogonal liquid-phase (HPLC) or gas-phase (GC) method. The objective is to prove that the orthogonal method yields an ee% statistically indistinguishable from the primary method.

G N1 Chiral Amine Sample (Racemate / Enantioenriched) N2 Primary Method (SFC with Cyclofructan CSP) N1->N2 Direct Analysis N3 Orthogonal Method (HPLC with Polysaccharide CSP) N1->N3 Orthogonal Check N4 Method Optimization (Additives: TFA/TEA) N2->N4 N3->N4 N5 Statistical Cross-Validation (Bland-Altman, Paired t-test) N4->N5 Data Aggregation N6 ICH Validation (LOD, LOQ, Linearity) N5->N6 If Rs > 1.5 & Δee < 1% N7 Validated Enantiomeric Purity (ee%) N6->N7

Fig 1. Logical workflow for orthogonal cross-validation of chiral amine analytical methods.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols incorporate self-validating steps to prevent systemic errors.

Protocol 1: Primary Method - Direct SFC Analysis of Primary Amines

SFC utilizes supercritical CO₂, which has high diffusivity and low viscosity, allowing for flow rates up to 3-5 mL/min without excessive backpressure, making it an ideal high-throughput primary method (7)[7].

  • Sample Preparation: Dissolve the racemic amine (e.g., 2-(2-Aminoethyl)-1-methylpyrrolidine) in methanol to a concentration of 1.0 mg/mL (8)[8]. Prepare a separate enantioenriched sample at the same concentration.

  • System Equilibration: Install a cyclofructan-derivatized CSP (e.g., Larihc CF6-P, 250 x 4.6 mm, 5 µm). Equilibrate the SFC system with a mobile phase of CO₂/Methanol (80:20 v/v) at a flow rate of 3.0 mL/min and a backpressure of 150 bar.

  • Additive Introduction: Introduce 0.3% TFA and 0.2% TEA (v/v) into the methanol co-solvent stream.

  • Self-Validation Check (Racemate Baseline): Inject the racemate. Evaluate the tailing factor (

    
    ). If 
    
    
    
    , incrementally increase TEA concentration (up to 0.3%) to further mask residual silanols until peak symmetry is achieved and
    
    
    .
  • Quantification: Inject the enantioenriched sample. Calculate ee% based on peak area integration via UV detection (254 nm).

Protocol 2: Orthogonal Method - Indirect HPLC Analysis via Derivatization

Indirect methods involve pre-column derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. This provides a completely orthogonal separation mechanism to verify SFC results (2)[2].

  • Derivatization (Kinetic Control): To 1.0 mg of the chiral amine, add a molar excess of a highly enantiopure CDA, such as GITC (2,3,4,6-Tetra-O-acetyl-β-glucopyranosyl isothiocyanate) in acetonitrile.

  • Reaction Monitoring (Self-Validation Check): Stir at room temperature. Monitor the reaction via LC-MS at 10, 30, and 60 minutes. Causality: You must ensure >95% quantitative yield. If the reaction does not go to completion, kinetic resolution may occur (where one enantiomer reacts faster than the other), which will artificially skew the final ee% calculation.

  • Chromatographic Separation: Inject the fully derivatized sample onto an achiral C18 column (150 x 4.6 mm, 3 µm).

  • Elution: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The differing steric bulks of the formed diastereomers will result in distinct retention times.

  • Cross-Validation: Compare the calculated ee% from this indirect HPLC method against the direct SFC method. A variance of

    
     statistically validates the accuracy of the primary method.
    

Quantitative Performance Comparison

The following table summarizes the cross-validation performance metrics for a representative primary chiral amine across three distinct methodologies.

ParameterSFC (Direct Method)HPLC (Direct Method)GC (Indirect Method)
Stationary Phase Cyclofructan (e.g., Larihc CF6-P)Polysaccharide (e.g., Chiralcel OD-H)Achiral Capillary (e.g., DB-5)
Mobile/Carrier Phase Supercritical CO₂ / MeOH (80:20) + TFA/TEAHexane / EtOH (98:2) + 0.2% TEAHelium (Constant Flow, 1.2 mL/min)
Derivatization NoneNoneRequired (e.g., Trifluoroacetylation)
Typical Analysis Time < 5 minutes15 - 20 minutes20 - 30 minutes
Resolution (

)
2.5 - 4.01.8 - 2.2> 5.0 (Diastereomers)
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL0.05 µg/mL
Primary Advantage High throughput, green solvent, sharp peaksBroad applicability, established gold standardExceptional resolution, high sensitivity
Primary Limitation Requires specialized SFC instrumentationHigh organic solvent consumptionRisk of kinetic resolution during derivatization

References

  • A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine | Source: BenchChem | URL:8

  • Cross-Validation of Analytical Methods for (2S)-2-Pentanamine Purity: A Comparative Guide | Source: BenchChem | URL: 1

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC (Abstract) | Source: ResearchGate | URL: 5

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC (Methodology) | Source: ResearchGate | URL: 4

  • Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods | Source: BenchChem | URL: 7

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns | Source: PMC | URL: 3

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases | Source: YAKHAK HOEJI | URL: 6

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants | Source: ScienceDirect | URL: 2

Sources

Comparative

A Comparative Guide to the Biological Activity of Ortho- vs. Para-Methoxyphenylpropanamines

Introduction In the landscape of psychoactive compound research, the structure-activity relationship (SAR) is a guiding principle, revealing how subtle molecular modifications can dramatically alter biological effects. A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of psychoactive compound research, the structure-activity relationship (SAR) is a guiding principle, revealing how subtle molecular modifications can dramatically alter biological effects. A compelling illustration of this principle is found in the positional isomers of methoxyphenylpropanamine. The placement of a single methoxy group on the phenyl ring—specifically, in the ortho- (2-position) versus the para- (4-position) location—engenders compounds with starkly divergent pharmacological profiles. This guide provides an in-depth comparison of ortho-methoxyphenylpropanamine (2-MA) and para-methoxyphenylpropanamine (PMA or 4-MA), synthesizing available preclinical data to offer a clear perspective for researchers in pharmacology, medicinal chemistry, and drug development. While 4-MA has been documented as a potent serotonergic agent, 2-MA is characterized by a significantly attenuated pharmacological profile, highlighting the critical role of substituent placement in molecular interaction with biological targets.[1][2]

Chemical Synthesis: A Tale of Two Isomers

The synthesis of both 2-MA and 4-MA can be achieved through established reductive amination protocols, starting from their respective benzaldehyde precursors. The choice of starting material is the critical determinant of the final product's isomeric form. This process typically involves the condensation of the aldehyde with nitroethane to form a nitrostyrene, followed by reduction to the corresponding amine.

cluster_ortho Ortho-Isomer Synthesis cluster_para Para-Isomer Synthesis o_aldehyde 2-Methoxybenzaldehyde o_nitro 1-(2-Methoxyphenyl)-2-nitropropene o_aldehyde->o_nitro Nitroethane, Ammonium Acetate o_amine Ortho-Methoxyphenylpropanamine (2-MA) o_nitro->o_amine Reduction (e.g., LAH, H2/Pd-C) p_aldehyde 4-Methoxybenzaldehyde p_nitro 1-(4-Methoxyphenyl)-2-nitropropene p_aldehyde->p_nitro Nitroethane, Ammonium Acetate p_amine Para-Methoxyphenylpropanamine (4-MA) p_nitro->p_amine Reduction (e.g., LAH, H2/Pd-C)

Caption: General synthetic pathway for ortho- and para-methoxyphenylpropanamines.

Comparative Pharmacological Profile

The biological activities of 2-MA and 4-MA diverge significantly, primarily due to the steric and electronic influences of the methoxy group's position on receptor and transporter interactions.

In Vitro Receptor & Transporter Binding Affinity

The primary distinction lies in their interaction with monoamine systems. 4-MA is a potent serotonin releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A), with weak effects on dopamine and norepinephrine transporters.[2][3] In stark contrast, 2-MA is reported to be substantially weaker in its ability to inhibit the reuptake or induce the release of serotonin, norepinephrine, and dopamine.[1][4] This suggests that the ortho-position of the methoxy group introduces steric hindrance that likely prevents optimal binding to these transporters.

TargetOrtho-Isomer (2-MA) Ki (nM)Para-Isomer (4-MA/PMA) Ki (nM)
Serotonin 5-HT1A Receptor 3,500[5]>20,000[2]
Serotonin 5-HT2A Receptor 8,130[5]11,200 - 33,600[2]
Monoamine Oxidase A (MAO-A) Data not available300 - 600 (IC50)[2]
Monoamine Transporters Weak inhibitor/releaser[1][4]Potent 5-HT releaser[2][3]

Lower Ki values indicate higher binding affinity.

The data clearly indicates that both isomers possess low affinity for the 5-HT1A and 5-HT2A receptors. However, the most significant pharmacological difference is the potent activity of 4-MA as a serotonin releasing agent and MAO-A inhibitor, a characteristic that is largely absent in 2-MA.[1][2]

cluster_transporters Monoamine Transporter Interaction cluster_enzymes Enzyme Interaction SERT Serotonin Transporter (SERT) 4-MA: Potent Releaser 2-MA: Weak Releaser/Inhibitor DAT Dopamine Transporter (DAT) 4-MA: Weak Releaser 2-MA: Weak Releaser/Inhibitor NET Norepinephrine Transporter (NET) 4-MA: Weak Releaser 2-MA: Weak Releaser/Inhibitor MAOA Monoamine Oxidase A (MAO-A) 4-MA: Potent Inhibitor 2-MA: Inactive 4-MA 4-MA 4-MA->SERT:f0 High Impact 4-MA->MAOA:f0 High Impact 2-MA 2-MA 2-MA->SERT:f1 Low Impact 2-MA->DAT:f1 Low Impact 2-MA->NET:f1 Low Impact 2-MA->MAOA:f1 Low Impact

Caption: Comparative impact on monoamine systems.

In Vivo Behavioral Effects

The profound differences in in vitro pharmacology translate directly to distinct in vivo behavioral profiles. Animal studies have shown that 2-MA lacks the locomotor stimulant properties characteristic of amphetamine.[1] This is consistent with its weak activity at dopamine and norepinephrine transporters. Conversely, while 4-MA does not typically produce hyperlocomotion, its potent serotonergic activity is associated with psychedelic-like effects in humans, a property not reported for 2-MA.[2]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following sections provide standardized methodologies for the synthesis and evaluation of these compounds.

Synthesis of 2-Methoxyphenylpropanamine (2-MA)

This protocol describes a general method for the synthesis of 2-MA via reductive amination of 2-methoxybenzaldehyde.

  • Step 1: Nitrostyrene Formation.

    • In a round-bottom flask, combine 2-methoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.4 eq).

    • Heat the mixture to reflux in glacial acetic acid for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, allow the mixture to cool to room temperature and pour it into ice water.

    • Collect the precipitated 1-(2-methoxyphenyl)-2-nitropropene by filtration, wash with water, and dry.

  • Step 2: Reduction to the Amine.

    • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to 0°C.

    • Slowly add a solution of the nitrostyrene from Step 1 (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0°C and quench by the sequential, careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure. The resulting oil can be purified by distillation or by conversion to a hydrochloride salt.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the serotonin transporter (SERT). Similar protocols can be used for DAT and NET with appropriate radioligands and cell lines.

  • Membrane Preparation:

    • Use HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Procedure (96-well plate format):

    • Total Binding: Add assay buffer, radioligand (e.g., [³H]citalopram), and membrane preparation.

    • Non-specific Binding (NSB): Add a high concentration of a known inhibitor (e.g., 10 µM fluoxetine), radioligand, and membrane preparation.

    • Test Compound: Add serial dilutions of the test compound (2-MA or 4-MA), radioligand, and membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in polyethylenimine (PEI) to trap the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Locomotor Activity Assay

This protocol describes a method to assess the stimulant or depressant effects of the compounds on spontaneous locomotor activity in mice.[4]

  • Animal Habituation:

    • House mice in the testing room for at least 60 minutes before the experiment to acclimate.

    • Habituate the mice to the locomotor activity chambers (e.g., 40 x 40 cm clear acrylic boxes equipped with infrared beams) for 30-60 minutes on the day prior to testing.

  • Drug Administration:

    • On the test day, administer the test compound (2-MA or 4-MA, dissolved in a suitable vehicle like saline) or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection.

  • Data Collection:

    • Immediately after injection, place each mouse individually into a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) automatically using the system's software for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total distance traveled or total beam breaks for the entire session.

    • Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

start Start habituation Acclimation & Habituation (Day 1) start->habituation injection Drug/Vehicle Injection (Day 2) habituation->injection placement Place in Locomotor Chamber injection->placement recording Record Activity (60-120 min) placement->recording analysis Data Analysis (ANOVA) recording->analysis end End analysis->end

Caption: Workflow for the in vivo locomotor activity assay.

Conclusion and Future Directions

The comparative analysis of ortho- and para-methoxyphenylpropanamine provides a classic example of structure-activity relationships in neuropharmacology. The para-isomer (4-MA) is a potent serotonergic agent, primarily acting as a selective serotonin releaser and MAO-A inhibitor.[2] In contrast, the ortho-isomer (2-MA) is largely inactive at these key targets, likely due to steric constraints imposed by the methoxy group's proximity to the propanamine side chain.[1] This dramatic difference in activity based on a simple positional change underscores the precise structural requirements for ligand-protein interactions.

For researchers, this comparison highlights the importance of exploring positional isomerism in drug design and development. Future studies should aim to obtain a more complete quantitative profile for 2-MA, including its binding affinities and functional activities at a wider range of monoamine transporters and receptors. Such data would provide a more complete picture and further refine our understanding of the SAR within this important class of compounds.

References

  • Grokipedia. 2-Methoxyamphetamine. Available at: [Link]

  • Wikipedia. 2-Methoxyamphetamine. Available at: [Link]

  • Wikipedia. 4-Hydroxy-3-methoxyamphetamine. Available at: [Link]

  • Semantic Scholar. Amphetamines: Structure-Activity Relationships. Available at: [Link]

  • ResearchGate. A comparison of the effects of the d-and l-isomers of amphetamine on noradrenaline and dopamine efflux in the brains of freely moving rats. Available at: [Link]

  • OUCI. Amphetamines: Structure-Activity Relationships. Available at: [Link]

  • PubMed. Structure-activity studies on amphetamine analogs using drug discrimination methodology. Available at: [Link]

  • PubMed. A comparison of the capacities of isomers of amphetamine, deoxypipradrol and methylphenidate to inhibit the uptake of tritiated catecholamines into rat cerebral cortex slices, synaptosomal preparations of rat cerebral cortex, hypothalamus and striatum and into adrenergic nerves of rabbit aorta. Available at: [Link]

  • Frontiers. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Available at: [Link]

  • Wikipedia. para-Methoxymethamphetamine. Available at: [Link]

  • PubMed. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Available at: [Link]

  • Taylor & Francis Online. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Available at: [Link]

  • Bertin Bioreagent. 4-Methoxyamphetamine (hydrochloride) - Antioxidant Activity. Available at: [Link]

  • Wikipedia. para-Methoxyamphetamine. Available at: [Link]

  • PMC. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's (MNPA) interactions with D2 and D3 dopamine receptors. Available at: [Link]

  • Wikipedia. Locomotor activity. Available at: [Link]

  • PubMed. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Available at: [Link]

  • SWGDRUG.org. p-METHOXYAMPHETAMINE. Available at: [Link]

  • PubMed. Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. Available at: [Link]

  • SCIRP. Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Available at: [Link]

  • PMC. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

  • PMC. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Available at: [Link]

  • SciSpace. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Available at: [Link]

  • PLOS. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. Available at: [Link]

  • PMC. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Available at: [Link]

  • ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available at: [Link]

  • PubChem. 2-Methoxybenzaldehyde. Available at: [Link]

  • PubMed. Studies on distribution of para-methoxymethamphetamine (PMMA) designer drug in rats using gas chromatography-mass spectrometry. Available at: [Link]

  • ConductScience. A General Overview of Locomotor Activity. Available at: [Link]

  • Creative Bioarray. Spontaneous Locomotor Functions. Available at: [Link]

  • eLife. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. Available at: [Link]

  • News-Medical.Net. What is the locomotor activity test used for in behavioral studies? Available at: [Link]

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Validation

evaluating the efficacy of different chiral stationary phases for amine separation

Evaluating the Efficacy of Different Chiral Stationary Phases for Amine Separation: A Comparative Guide Introduction The enantiomeric separation of chiral amines is a notoriously difficult challenge in chromatographic me...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Efficacy of Different Chiral Stationary Phases for Amine Separation: A Comparative Guide

Introduction

The enantiomeric separation of chiral amines is a notoriously difficult challenge in chromatographic method development. Free primary amines are highly polar and basic, leading to deleterious secondary interactions with residual silanol groups on silica-based supports. This manifests as severe peak tailing, unpredictable retention times, and poor chiral resolution. As a Senior Application Scientist, I approach amine enantioseparation not by trial and error, but by matching the analyte's structural and electronic properties to the mechanistic causality of specific Chiral Stationary Phases (CSPs).

This guide objectively evaluates three leading CSP classes—Crown Ethers, Cyclofructans, and Polysaccharides—providing quantitative comparisons, mechanistic insights, and self-validating experimental protocols.

Mechanistic Causality: The Challenge of Chiral Amines

To achieve baseline resolution, the chromatographic environment must be tailored to the specific chiral recognition mechanism of the chosen CSP.

Mechanism cluster_0 Crown Ether CSP cluster_1 Polysaccharide CSP Amine Primary Amine (Analyte) Protonation Acidic Additive (TFA/HClO4) Amine->Protonation Low pH Base Basic Additive (TEA/DEA) Amine->Base Normal/PO Phase Complex Inclusion Complexation (Host-Guest) Protonation->Complex R-NH3+ formation Hbond H-Bonding & Pi-Pi Interactions Base->Hbond Silanol suppression

Mechanistic differences in chiral recognition for primary amines across CSPs.

  • Crown Ether CSPs: These phases (e.g., Crownpak CR-I) rely on host-guest inclusion complexation. The chiral recognition mechanism strictly requires the primary amine to be protonated (

    
    ) so it can fit into the chiral cavity. Thus, acidic additives (e.g., Trifluoroacetic acid, TFA) are mechanistically mandatory[1].
    
  • Cyclofructan CSPs: Derivatized cyclofructans (e.g., Larihc CF6-P) possess a core of oxygen atoms but operate differently than crown ethers. They excel in Polar Organic (PO) modes and rely on hydrogen bonding and steric interactions, requiring basic additives to suppress silanol activity without inhibiting the chiral interaction[2].

  • Polysaccharide CSPs: Amylose and cellulose derivatives (e.g., Chiralpak IA/IB/IC) offer broad applicability through hydrogen bonding, dipole-dipole, and

    
     interactions. However, for primary amines, they often require pre-column derivatization to neutralize the amine's basicity and introduce 
    
    
    
    -acidic interaction sites[3].

Objective Comparison of CSP Performance

When screening underivatized primary racemic amines, the choice of CSP drastically impacts the success rate. Recent comparative studies highlight the distinct advantages of each phase. In a supercritical fluid chromatography (SFC) study, a crown ether column achieved baseline resolution for 9 out of 12 primary amine racemates, whereas screening across eight different polysaccharide columns only resolved 4 of the 12[4]. Conversely, in Polar Organic mode, cyclofructan-based CSPs demonstrated a 97% success rate for a 39-amine set[2].

Table 1: Quantitative Performance and Mechanistic Comparison of CSPs

CSP ClassRepresentative ColumnOptimal Chromatographic ModeRequired Mobile Phase AdditiveSuccess Rate for Underivatized AminesPrimary Chiral Recognition Mechanism
Crown Ether Crownpak CR-I(+)SFC / Reversed PhaseAcidic (e.g., 0.1% TFA)Very High (e.g., 75% baseline resolution)[4]Host-Guest Inclusion (

)
Cyclofructan Larihc CF6-PPolar Organic (PO)Basic (e.g., 0.1% TEA)High (97% resolved in PO mode)[2]H-bonding, Steric repulsion
Polysaccharide Chiralpak IA/IB/ICNormal Phase / POBasic (e.g., 0.1% DEA)Moderate (Derivatization recommended)[3]H-bonding, Dipole,

stacking

Experimental Workflows & Self-Validating Protocols

Workflow Start Target: Racemic Primary Amine Decision Derivatization Acceptable? Start->Decision CrownEther Crown Ether CSP (e.g., Crownpak CR-I) Decision->CrownEther No (Underivatized) Cyclofructan Cyclofructan CSP (e.g., Larihc CF6-P) Decision->Cyclofructan No (Underivatized) Deriv Derivatization (e.g., NBD-Cl) Decision->Deriv Yes AcidicMP Acidic Mobile Phase (Protonation required) CrownEther->AcidicMP POMode Polar Organic Mode (ACN/MeOH + Additives) Cyclofructan->POMode Polysaccharide Polysaccharide CSP (Amylose/Cellulose) Validate Self-Validating System: Elution Order & Peak Symmetry Polysaccharide->Validate AcidicMP->Validate POMode->Validate Deriv->Polysaccharide

Decision matrix and workflow for selecting a chiral stationary phase for amine separation.

Protocol 1: Underivatized Amine Enantioseparation via SFC (Crown Ether CSP)
  • Causality: SFC utilizes supercritical

    
    , which provides high diffusivity and low viscosity, enabling rapid separations. Because crown ether CSPs require the amine to be protonated, using an acidic modifier (methanol with TFA) forces the amine into the 
    
    
    
    state, allowing it to complex tightly with the chiral crown ether cavity[4].
  • Step-by-Step Methodology:

    • Column Preparation: Install a Crownpak CR-I(+) column (3 µm, 100 × 3 mm ID) on an analytical SFC system.

    • Mobile Phase Formulation: Prepare the co-solvent modifier: Methanol containing 0.8% (v/v) Trifluoroacetic acid (TFA) and 5% water. Note: The addition of 5% water is critical to improve peak shape and mitigate fronting caused by localized phase mismatches[4].

    • Chromatographic Conditions: Set the SFC backpressure to 120 bar, temperature to 40°C, and flow rate to 1.5 mL/min. Program the mobile phase gradient to run from 5% to 40% modifier over 5 minutes.

    • Sample Injection: Inject 2 µL of the racemic amine sample (1 mg/mL in methanol).

  • Self-Validating System: To validate the method, inject pure (R)- and (S)-enantiomer standards individually. The elution order must remain consistent across runs. Furthermore, calculate the asymmetry factor (

    
    ) for both peaks. An 
    
    
    
    between 0.9 and 1.2 mathematically validates that the acidic additive has successfully protonated the amine and suppressed deleterious silanol interactions.
Protocol 2: Derivatized Amine Enantioseparation via Normal Phase HPLC (Polysaccharide CSP)
  • Causality: If a polysaccharide column must be used and basic additives fail to resolve peak tailing, derivatization is the most scientifically sound choice. Reacting the primary amine with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) neutralizes the basic amine, preventing silanol interaction, while adding a

    
    -acidic aromatic ring that strongly interacts with the phenylcarbamate groups of the CSP[3].
    
  • Step-by-Step Methodology:

    • Derivatization Reaction: Mix 100 µL of the chiral amine (10 mM in methanol) with 100 µL of NBD-Cl (20 mM in methanol) and 50 µL of 0.1 M sodium borate buffer (pH 8.0). Incubate at 60°C for 30 minutes in the dark.

    • Quenching and Extraction: Stop the reaction by adding 50 µL of 0.1 M HCl. Extract the NBD-amine derivative using 500 µL of ethyl acetate. Evaporate the organic layer under nitrogen and reconstitute in 200 µL of the mobile phase.

    • Chromatographic Conditions: Use a Chiralpak IE column (amylose tris(3,5-dichlorophenylcarbamate)). Set the mobile phase to n-Hexane/2-Propanol (80:20, v/v) at an isocratic flow rate of 1.0 mL/min.

    • Detection: Monitor simultaneously using UV detection at 470 nm and Fluorescence detection (Excitation: 470 nm, Emission: 530 nm).

  • Self-Validating System: The use of dual UV/Fluorescence detection acts as an internal validation mechanism. Calculate the ratio of the UV peak area to the Fluorescence peak area for both enantiomers. If the ratio is identical for both peaks, it confirms that no achiral, non-fluorescent impurities are co-eluting and artificially inflating the enantiomeric excess (ee) calculations[3].

Conclusion & Strategic Recommendations

When evaluating CSPs for chiral amine separation, the analyte's state dictates the column choice. For high-throughput screening of underivatized primary amines, Crown Ether CSPs under acidic SFC conditions or Cyclofructan CSPs in Polar Organic mode provide the highest probability of baseline resolution. Polysaccharide CSPs remain the industry workhorse, but to ensure robust analytical integrity, pre-column derivatization is highly recommended to eliminate secondary interactions and guarantee reliable, self-validating data.

References

  • Lim, Y., Breitbach, Z. S., Armstrong, D. W., & Berthod, A. (2016). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Pharmaceutical Analysis, 6(6), 345-355. URL: [Link]

  • Berkecz, R., Németi, G., Péter, A., & Ilisz, I. (2021). "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Molecules, 26(15), 4648. URL: [Link]

  • De Vooght-Johnson, R. (2023). "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science. URL: [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 209-216. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [1-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Executive Summary amine (also known as N-isopropyl-1-(2-methoxyphenyl)ethylamine) is a secondary benzylic amine commonly used as a chiral intermediate in pharmaceutical synthesis.[1] Due to the lack of a specific, global...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

amine (also known as N-isopropyl-1-(2-methoxyphenyl)ethylamine) is a secondary benzylic amine commonly used as a chiral intermediate in pharmaceutical synthesis.[1] Due to the lack of a specific, globally harmonized Safety Data Sheet (SDS) for this exact CAS registry entry in public databases, this guide applies Read-Across Toxicology from structural analogs (e.g., 2-methoxybenzylamine and N-isopropylbenzylamine).

Critical Hazard Determination: Treat this substance as a Class 8 Corrosive and Acute Toxin (Oral/Inhalation) .[1] It possesses high basicity and lipophilicity, facilitating rapid dermal absorption and tissue necrosis.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule combines a lipophilic isopropyl group with a reactive amine center.

Hazard ClassClassification (Inferred)Mechanism of Action
Skin Corrosion Category 1B High pH (~11-12) causes saponification of skin lipids; lipophilic nature accelerates deep tissue penetration.[1]
Eye Damage Category 1 Irreversible corneal opacity upon contact.[1] Vapors cause "halo vision" (glaucopsia).[1]
Acute Toxicity Category 4 (Oral) Secondary amines can disrupt neurotransmission; potential for methemoglobinemia (blue skin syndrome).[1]
Flammability Combustible Liquid Flash point likely >60°C but <93°C. Vapors are heavier than air.[1]

Scientist's Note: Do not rely on the absence of an odor.[1] Many amines cause "olfactory fatigue," paralyzing your ability to smell the danger after initial exposure.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines. The following matrix is based on permeation data for analogous benzylic amines.

Glove Selection Protocol
  • Primary Recommendation: Silver Shield® / 4H® (Laminate)[1]

  • Secondary (Splash Only): High-Grade Nitrile (>6 mil)

TaskGlove MaterialBreakthrough TimeAction
Full Synthesis / Scale-up Laminate (EVOH/PE) > 480 minsMandatory for handling neat liquid.[1]
Weighing / Aliquoting Double Nitrile (Disposable) < 15 minsChange immediately upon any splash.[1] Inner glove is critical.[1]
Spill Cleanup Butyl Rubber or Viton > 240 minsDo not use standard nitrile for spills.
Respiratory & Eye Protection [1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are prohibited due to the risk of corrosive vapor migration behind the lens.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

    • Secondary (Outside Hood): Full-face respirator with ABEK1 cartridges (Organic Vapor + Inorganic/Amine).

Operational Logic: PPE Decision Tree

Use this logic flow to determine the required safety setup before starting work.

PPE_Decision_Tree Start START: Define Operation Scale Is quantity > 10 mL? Start->Scale Hood Is Fume Hood Available? Scale->Hood No HighRisk HIGH RISK PROTOCOL: 1. Tyvek Suit 2. Silver Shield Gloves 3. Full Face Respirator Scale->HighRisk Yes Standard STANDARD PROTOCOL: 1. Lab Coat (Cotton) 2. Double Nitrile Gloves 3. Splash Goggles Hood->Standard Yes Abort STOP WORK Move to ventilated area Hood->Abort No

Figure 1: Decision logic for selecting PPE based on operational scale and engineering controls.

Detailed Operational Protocols
A. Handling & Transfer
  • Inert Atmosphere: Amines oxidize to form colored impurities (N-oxides).[1] Handle under Nitrogen or Argon balloon if purity is critical.[1]

  • Static Control: Use a grounded spatula.[1] The isopropyl group adds volatility; static discharge during pouring can ignite vapors.

  • Transfer Technique: Never pour directly from a drum. Use a peristaltic pump or a glass syringe with a Luer-lock tip to prevent aerosolization.[1]

B. Spill Response (The "Neutralize & Absorb" Method)

Do not simply wipe up with paper towels.[1] This releases corrosive vapors.[2]

  • Evacuate: Clear the immediate area (10 ft radius).

  • Don PPE: Put on Viton or Laminate gloves and a respirator.

  • Contain: Dike the spill with sand or vermiculite.[3][4]

  • Neutralize: Gently cover the spill with Citric Acid or Dilute Acetic Acid (10%).[1]

    • Why? This converts the volatile free base amine into a non-volatile, water-soluble salt (Ammonium salt).[1]

  • Collect: Scoop the resulting sludge into a hazardous waste bag.

  • Clean: Wash the surface with soap and water; check pH to ensure neutrality (pH 6-8).[1]

Waste Disposal & Deactivation

Never dispose of amines down the sink. They are toxic to aquatic life and can damage PVC piping.[1]

Waste StreamCompositionDisposal Method
Stream A: Organic Base Neat amine or organic solvent solutions (DCM/EtOAc)Incineration (halogen-free preferred).[1] Label as "Corrosive/Flammable".[1][2]
Stream B: Aqueous Quenched reactions, neutralized spill residueAdjust pH to 7-9, then dispose as aqueous chemical waste.[1]
Stream C: Solids Contaminated gloves, silica gel, paperSolid Hazardous Waste (Incineration).[1]
Emergency Medical Protocols
  • Eye Contact: Flush for minimum 30 minutes .[1] Time is tissue.[1] Do not wait for a doctor to start flushing.[1]

  • Skin Contact:

    • Wipe off excess liquid gently (do not rub).[1]

    • Flush with water for 15 minutes.

    • Do not use vinegar on skin burns (exothermic reaction can worsen thermal injury). Use PEG-400 or water.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.[1]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733526 (Benzylamine analogs).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (2011).[1] Retrieved from [Link][1]

Sources

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